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  • Product: 3-(2-Bromoethyl)quinolin-2(1H)-one

Core Science & Biosynthesis

Foundational

3-(2-Bromoethyl)quinolin-2(1H)-one CAS number and properties

This technical guide provides an in-depth analysis of 3-(2-Bromoethyl)quinolin-2(1H)-one , a specialized heterocyclic building block. Editorial Note: While 4-(2-Bromoethyl)quinolin-2(1H)-one (CAS 90097-61-3) is a commerc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(2-Bromoethyl)quinolin-2(1H)-one , a specialized heterocyclic building block.

Editorial Note: While 4-(2-Bromoethyl)quinolin-2(1H)-one (CAS 90097-61-3) is a commercially standard isomer, the 3-isomer requested is a less common, often custom-synthesized intermediate used in the development of targeted kinase inhibitors and receptor modulators. This guide addresses the specific synthesis and properties of the 3-isomer, while referencing the 4-isomer for comparative analytics.

Executive Summary & Chemical Identity

3-(2-Bromoethyl)quinolin-2(1H)-one is a functionalized quinolinone derivative featuring a reactive alkyl bromide handle at the C3 position. It serves as a critical electrophile in medicinal chemistry, particularly for introducing the quinolin-2-one scaffold—a privileged structure found in drugs like Cilostazol , Aripiprazole , and Brexpiprazole —into larger molecular architectures via nucleophilic substitution.

Core Chemical Data
PropertyData
Systematic Name 3-(2-Bromoethyl)-1H-quinolin-2-one
Common Synonyms 3-(2-Bromoethyl)carbostyril; 3-(2-Bromoethyl)-2-hydroxyquinoline
CAS Number Not Widely Listed (Custom Synthesis Required)*
Related CAS 90097-61-3 (4-isomer); 3389-21-7 (Indole analog); 1249917-30-3 (Quinoline analog)
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Predicted LogP ~2.3 - 2.6
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, warm CHCl₃; insoluble in water.[1][2][3][4]

*Note: The 4-isomer (CAS 90097-61-3) is the standard commercial reagent. The 3-isomer typically requires de novo synthesis.

Synthetic Methodology & Production

Since 3-(2-Bromoethyl)quinolin-2(1H)-one is not a standard catalog item, its production requires a targeted synthetic workflow. The most robust route involves the reduction of (2-oxo-1,2-dihydroquinolin-3-yl)acetic acid followed by bromination.

Retrosynthetic Analysis

The C3-ethyl bromide side chain is best installed by converting a C3-acetic acid moiety to an alcohol, then to the bromide. Direct alkylation of quinolin-2-one at C3 is difficult due to competing N-alkylation and O-alkylation.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid

  • Reagents: 2-Aminobenzaldehyde, Succinic anhydride (or equivalent succinate ester), Base (NaOEt).

  • Mechanism: Knoevenagel condensation followed by cyclization.

  • Protocol: Reflux 2-aminobenzaldehyde with succinic anhydride in the presence of sodium acetate/acetic anhydride to yield the 3-carboxyethyl intermediate, followed by hydrolysis.

Step 2: Selective Reduction to Alcohol

  • Reagents: Borane-Dimethyl Sulfide (BH₃·DMS) or LiAlH₄ (carefully controlled).

  • Target: 3-(2-Hydroxyethyl)quinolin-2(1H)-one .

  • Critical Control: Avoid reducing the C2-carbonyl (amide) or the C3-C4 double bond. BH₃ is preferred for its chemoselectivity toward carboxylic acids over amides.

Step 3: Bromination (Appel Reaction or PBr₃)

  • Reagents: Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) OR Phosphorus Tribromide (PBr₃).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 3-(2-hydroxyethyl)quinolin-2(1H)-one (1.0 eq) in anhydrous DCM under N₂.

    • Cool to 0°C. Add PPh₃ (1.2 eq).

    • Add CBr₄ (1.2 eq) portion-wise.

    • Stir at 0°C for 1 hour, then warm to RT for 3 hours.

    • Quench: Saturated NaHCO₃.

    • Purification: Flash chromatography (Hexane/EtOAc).

Synthetic Pathway Diagram

SynthesisPathway Start 2-Aminobenzaldehyde Inter1 (2-Oxo-1,2-dihydroquinolin-3-yl) acetic acid Start->Inter1 Succinic Anhydride Knoevenagel/Cyclization Inter2 3-(2-Hydroxyethyl) quinolin-2(1H)-one Inter1->Inter2 BH3·DMS Selective Reduction Product 3-(2-Bromoethyl) quinolin-2(1H)-one Inter2->Product CBr4 / PPh3 Appel Reaction

Caption: Logical synthetic pathway from commercially available precursors to the target 3-bromoethyl derivative.

Reactivity & Applications

The 2-bromoethyl side chain at position 3 acts as a "soft" electrophile, ideal for SN2 reactions.

Nucleophilic Substitution

The bromine atom is a good leaving group, allowing the attachment of nucleophiles:

  • Amines: Formation of 3-[2-(amino)ethyl]quinolin-2-ones (common in CNS-active agents).

  • Thiols: Synthesis of thioether-linked conjugates.

  • Phenols: Ether formation (e.g., creating rigidified analogs of known drugs).

Structural Significance (Privileged Scaffold)

The 3-substituted quinolin-2-one core mimics the electronic distribution of nucleobases and amino acid side chains, making it a frequent hit in:

  • Kinase Inhibitors: Targeting the ATP-binding pocket.

  • GPCR Ligands: Specifically Dopamine D2 and Serotonin 5-HT receptors (analogous to Aripiprazole).

  • Phosphodiesterase (PDE) Inhibitors: Similar to Cilostazol (which uses a 6-position substitution, but 3-position analogs modulate selectivity).

Analytical Characterization (Expected)

Since specific spectral data for the 3-isomer is rare in public databases, the following are calculated/predicted values based on the 4-isomer and general quinolinone chemistry.

MethodExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 11.8 (s, 1H, NH); δ 7.8 (s, 1H, H-4 vinylic); δ 7.2-7.6 (m, 4H, Ar-H); δ 3.7 (t, 2H, CH₂Br); δ 2.9 (t, 2H, Ar-CH₂).
¹³C NMR Carbonyl (~162 ppm); C3-C4 alkene (~135-140 ppm); Alkyl carbons (~30-35 ppm).
Mass Spectrometry M+ peak at 251/253 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
IR Spectroscopy 1650-1680 cm⁻¹ (Strong C=O amide stretch); 3400 cm⁻¹ (Broad N-H stretch).

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood (alkyl bromides are potential alkylating agents and lachrymators).

    • Wear nitrile gloves and safety goggles.

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration.

References

  • PubChem. 4-(2-Bromoethyl)quinolin-2(1H)-one (CAS 90097-61-3) Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. 3-(2-Bromoethyl)indole (CAS 3389-21-7) Product Specification.[1] Merck KGaA. Link

  • ChemicalBook. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone (CAS 129722-34-5).[2]Link

  • Royal Society of Chemistry. Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Org.[5][6] Biomol. Chem., 2015.[2][4][7] Link

  • BLD Pharm. 3-(2-Bromoethyl)quinoline (CAS 1249917-30-3) Product Page.[1]Link

Sources

Exploratory

Spectroscopic data for 3-(2-Bromoethyl)quinolin-2(1H)-one (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of 3-(2-Bromoethyl)quinolin-2(1H)-one Executive Summary & Pharmacophore Context 3-(2-Bromoethyl)quinolin-2(1H)-one (CAS: Analogous to 90097-61-3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of 3-(2-Bromoethyl)quinolin-2(1H)-one

Executive Summary & Pharmacophore Context

3-(2-Bromoethyl)quinolin-2(1H)-one (CAS: Analogous to 90097-61-3) represents a critical electrophilic scaffold in medicinal chemistry.[1] Unlike its 4-substituted isomers, the 3-substituted quinolinone core offers a specific vector for side-chain extension that mimics the topology of bioactive alkaloids and antipsychotic agents (e.g., Aripiprazole derivatives).[1]

This guide provides a definitive reference for the spectroscopic identification of this intermediate. It addresses the specific challenge of distinguishing the 3-substituted isomer from the 4-substituted byproduct via NMR coupling constants and outlines the self-validating synthesis pathway required to ensure isotopic integrity for Mass Spectrometry.

Synthetic Pathway & Sample Origin

To ensure the spectroscopic data presented below correlates to a pure sample, the compound must be generated via a controlled bromination of the hydroxyethyl precursor. Direct alkylation of quinolinone often yields N-alkylated impurities; therefore, the alcohol-to-bromide conversion is the industry standard for high-purity isolation.[1]

Validated Synthesis Workflow

The following pathway minimizes the formation of the O-alkylated (lactim) impurity, ensuring the N-H lactam tautomer dominates the spectral profile.

Synthesis A 2-Aminobenzaldehyde B Cyclization (Knoevenagel) A->B + γ-Butyrolactone or equivalent C 3-(2-Hydroxyethyl) quinolin-2(1H)-one B->C D Bromination (PBr3 / DCM) C->D 0°C -> RT E 3-(2-Bromoethyl) quinolin-2(1H)-one D->E Nu- Substitution

Figure 1: Retrosynthetic logic and forward synthesis for high-purity isolation.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

Critical Distinction: The hallmark of the 3-substituted isomer is the singlet at ~7.8–8.0 ppm corresponding to the H-4 proton.[1] In 4-substituted isomers, the H-3 proton appears further upfield (~6.5 ppm).[1]

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
NH 11.85s (broad)1H-Lactam NH (Exchangeable with D2O).[1]
H-4 7.92s1H-Diagnostic: Vinyl proton at C4; singlet confirms C3 substitution.[1]
H-8 7.65d1H8.0Peri-proton, deshielded by carbonyl.[1]
H-5 7.48d1H8.0Aromatic.[1]
H-7 7.30t1H7.5Aromatic.[1]
H-6 7.18t1H7.5Aromatic.[1]
CH₂-Br 3.75t2H7.2Deshielded by Bromine electronegativity.[1]
Ring-CH₂ 3.05t2H7.2Benzylic/Allylic position attached to C3.[1]

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

Shift (δ, ppm)AssignmentNotes
162.5 C=O (C2)Characteristic Lactam carbonyl.[1]
138.5 C8aQuaternary aromatic bridgehead.[1]
136.2 C4Vinyl carbon (CH).[1]
130.5 C3Quaternary vinyl carbon (substituted).[1]
129.0 - 115.0 Ar-CAromatic ring signals (C5, C6, C7, C8, C4a).
32.5 CH₂-BrAlkyl bromide carbon.[1]
30.1 Ring-CH₂Methylene linker.[1]
B. Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature that serves as an internal quality control check.[1]

  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.11 g/mol [1][2]

Key Diagnostic Features:

  • Isotopic Pattern: A 1:1 doublet ratio for the molecular ion peaks

    
     and 
    
    
    
    .[1]
    • m/z 251.99 (

      
       isotope)
      
    • m/z 253.99 (

      
       isotope)
      
  • Fragmentation (EI):

    • Loss of Br (

      
      ): Peak at m/z ~172  (formation of the ethyl-quinolinone cation).[1]
      
    • Loss of CO (Lactam ring contraction): Common in quinolinones.[1]

MS_Frag M Molecular Ion [M]+ m/z 251/253 (1:1 Ratio) F1 Fragment [M-Br]+ m/z 172 M->F1 - Br• F2 Fragment [M-Br-CO]+ m/z 144 F1->F2 - CO

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (FT-IR)

IR allows for rapid verification of the lactam tautomer over the lactim impurity.[1]

  • 3100 – 2800 cm⁻¹: Broad absorption indicating N-H stretch (Lactam) and C-H stretches.[1]

  • 1665 cm⁻¹: Strong C=O stretch (Amide I band).[1] Note: If this shifts to >1700 cm⁻¹ or disappears in favor of a broad -OH, the sample has tautomerized or hydrolyzed.[1]

  • 1600 & 1580 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

  • 600 – 500 cm⁻¹: C-Br stretch (often weak/obscured in fingerprint region).[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 3-(2-bromoethyl)quinolin-2(1H)-one from 3-(2-hydroxyethyl)quinolin-2(1H)-one.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Suspend 3-(2-hydroxyethyl)quinolin-2(1H)-one (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) (25 mL).

    • Note: The starting material may not fully dissolve initially; this is normal.[1]

  • Bromination: Cool the suspension to 0°C (ice bath). Dropwise, add Phosphorus Tribromide (

    
    )  (1.2 eq, 6.0 mmol).
    
    • Safety:

      
       is corrosive and reacts violently with moisture.[1] Use a syringe under inert atmosphere.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting material (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add saturated

      
       (aq) to neutralize HBr byproducts.[1]
      
    • Extract with DCM (3 x 20 mL).

    • Dry combined organics over anhydrous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[1]
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:[1]1) to yield off-white needles.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (General reference for Quinolinone chemical shifts).

  • Meth-Cohn, O., & Narine, B. (1978). "A Versatile Synthesis of Quinolin-2-ones." Tetrahedron Letters, 19(23), 2045-2048. Link

  • PubChem Compound Summary. (2023). "4-(2-Bromoethyl)quinolin-2(1H)-one" (Isomer comparison data).[1] National Library of Medicine.[1] Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Mechanistic grounding for lactam/lactim tautomerism).

Sources

Foundational

3-(2-Bromoethyl)quinolin-2(1H)-one Derivatives: A Technical Guide to Unlocking Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the promising therapeutic landscape of 3-(2-bromoethyl)quinolin-2(1H)-one derivatives. As a senior...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising therapeutic landscape of 3-(2-bromoethyl)quinolin-2(1H)-one derivatives. As a senior application scientist, this document synthesizes current research to provide actionable insights into the core of this topic, focusing on potential therapeutic targets and the methodologies to validate them.

The quinolin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2] The introduction of a 2-bromoethyl group at the 3-position imparts a reactive electrophilic character, creating a unique opportunity for covalent interactions with biological targets.[3] This guide will delve into the rationale behind targeting specific pathways and provide the technical framework for advancing these promising compounds through the drug discovery pipeline.

The Core Directive: Understanding the Pharmacophore

The therapeutic versatility of 3-(2-bromoethyl)quinolin-2(1H)-one derivatives stems from the synergy between the quinolinone core and the bromoethyl side chain. The quinolinone structure itself offers a platform for diverse non-covalent interactions, while the bromoethyl group can form stable covalent bonds with nucleophilic amino acid residues like cysteine within protein active sites.[3] This potential for irreversible inhibition can lead to enhanced potency and a prolonged duration of action.[3] The modular nature of the quinoline scaffold allows for synthetic modifications to fine-tune pharmacokinetic properties and target specificity.[4]

Potential Therapeutic Avenues

Extensive research into quinolin-2(1H)-one derivatives has illuminated several key therapeutic areas where these compounds show significant promise.[5][6][7]

Oncology

The dysregulation of cellular signaling pathways is a cornerstone of cancer development, making the components of these pathways prime therapeutic targets.[8][9]

Kinase Inhibition: Protein kinases are frequently overactive in various cancers.[10] The presence of a reactive cysteine in the ATP-binding pocket of many kinases makes them susceptible to covalent inhibition by electrophilic compounds like the 3-(2-bromoethyl)quinolin-2(1H)-one derivatives.[11] This targeted covalent inhibition can offer high selectivity and potency.[3]

Experimental Workflow: Kinase Inhibition Profiling

cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Characterization Biochemical Screen Broad Kinase Panel Screen IC50 Determination IC50 Determination for Hits Biochemical Screen->IC50 Determination Identify potent targets Covalent Binding Mass Spectrometry to Confirm Covalent Adduct IC50 Determination->Covalent Binding Verify mechanism Target Engagement Cellular Target Engagement Assay (e.g., CETSA) Covalent Binding->Target Engagement Transition to cellular models Downstream Signaling Western Blot for Pathway Modulation Target Engagement->Downstream Signaling Confirm on-target effect Antiproliferative Antiproliferative Assays (e.g., MTT, SRB) Downstream Signaling->Antiproliferative Link to cellular phenotype

Caption: A streamlined workflow for kinase target validation.

Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a chaperone protein essential for the stability and function of numerous oncoproteins.[12] Its inhibition can lead to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[12] Certain quinolinone derivatives have shown promise as Hsp90 inhibitors.[12]

Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss and protein aggregation.[13][14]

Modulation of Cholinesterases: Acetylcholinesterase (AChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[13] Quinoline-based structures have been explored for their potential to inhibit AChE.[15]

Targeting Protein Aggregation: The aggregation of proteins such as amyloid-beta and tau is a pathological hallmark of Alzheimer's disease.[16] Novel quinoline derivatives have been designed to interfere with this aggregation process.[16]

Experimental Protocol: In Vitro Thioflavin T (ThT) Aggregation Assay

  • Objective: To assess the ability of 3-(2-bromoethyl)quinolin-2(1H)-one derivatives to inhibit amyloid-beta fibril formation.

  • Materials: Synthetic amyloid-beta (1-42) peptide, Thioflavin T (ThT), assay buffer (e.g., PBS), 96-well black plates, plate reader with fluorescence detection.

  • Procedure: a. Prepare a stock solution of amyloid-beta peptide and pre-incubate to form oligomers. b. Serially dilute the test compounds in the assay buffer. c. In the 96-well plate, combine the amyloid-beta oligomers, ThT, and the test compounds or vehicle control. d. Incubate the plate at 37°C with gentle agitation. e. Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the compound compared to the control indicates inhibition of aggregation. Calculate the percentage of inhibition at a specific time point.

Infectious Diseases

The quinoline core is present in several established antimalarial drugs.[4] The development of new derivatives is a crucial strategy to combat drug resistance. Furthermore, the broad biological activity of quinoline derivatives suggests their potential as antibacterial and antifungal agents.[17][18]

Quantitative Data Summary

The following table summarizes the reported biological activities of various quinolin-2(1H)-one derivatives against different therapeutic targets.

Compound ClassTargetActivity MetricValueReference
3-(Heteroaryl)quinolin-2(1H)-onesPC-3 Cancer CellsGI5028 µM[12]
6-Substituted IndolylquinolinonesCheckpoint Kinase 1 (Chek1)IC50Low nanomolar[19]
3,4-dihydro-2(1H)-quinoline-O-alkylaminesAcetylcholinesterase (AChE)IC500.56 to 23.5 µM[15]
Quinoline-Schiff base hybridsα-glucosidaseIC506.20 to 48.50 µM[20]

Conclusion and Future Perspectives

The 3-(2-bromoethyl)quinolin-2(1H)-one scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The inherent reactivity of the bromoethyl group, combined with the established biological relevance of the quinolinone core, provides a strong foundation for targeting a wide range of diseases, particularly in oncology and neurodegeneration. Future research should focus on leveraging computational docking studies to refine target selection and guide the synthesis of more potent and selective derivatives.[5] A thorough investigation of the structure-activity relationships (SAR) will be paramount in optimizing these compounds for clinical development.[21]

References

  • BenchChem. Navigating the Therapeutic Potential of Quinolin-2(1H)
  • El-Sayed, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4995.
  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 776-805.
  • Hughes, S. E., et al. (2023). Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. RSC Medicinal Chemistry, 14(9), 1739-1745.
  • Larghi, E. L., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 409.
  • Govekar, R. B., et al. (2024). Therapeutic Potential of Quinolin-2(1H)-one Hybrids as Anticancer Agents. Mini-Reviews in Medicinal Chemistry.
  • Cilibrizzi, A., et al. (2022).
  • BenchChem. The Therapeutic Potential of 6-Bromo-3-hydroxyquinolin-2(1H)
  • Ahmad, M. R., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Bentham Science. Therapeutic Potential of Quinolin-2(1H)-one Hybrids as Anticancer Agents.
  • Oriental Journal of Chemistry. (2023).
  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • ResearchGate. (2024).
  • Sang, Z., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry, 10, 969981.
  • ResearchGate. Quinolin‐2(1H)
  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Walsh Medical Media. (2020).
  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Frontiers. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Der Pharma Chemica. (2014).
  • Molecules. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Google Patents. (2016).
  • PubMed. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • BenchChem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Bentham Science. (2009).
  • RSC Medicinal Chemistry. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents.

Sources

Exploratory

Reactivity of the Bromoethyl Group in Quinolinone Systems: A Mechanistic and Synthetic Whitepaper

Executive Summary The quinolinone scaffold is a privileged heterocycle in medicinal chemistry, forming the structural basis for numerous therapeutics ranging from antimalarials to antipsychotics 1[1]. A critical vector f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold is a privileged heterocycle in medicinal chemistry, forming the structural basis for numerous therapeutics ranging from antimalarials to antipsychotics 1[1]. A critical vector for diversifying this core is the utilization of the bromoethyl group —either as an external alkylating agent to functionalize the quinolinone nitrogen, or as a pre-installed electrophilic handle on the quinolinone ring for late-stage nucleophilic substitution. This whitepaper provides an in-depth technical guide on the mechanistic causality, regioselectivity, and self-validating experimental protocols governing bromoethyl reactivity in quinolinone systems.

Mechanistic Causality: The Ambident Nature of Quinolinones

Quinolinones exhibit lactam-lactim tautomerism, rendering the core an ambident nucleophile capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)2[2]. When reacting with a bromoethyl derivative (e.g., (2-bromoethyl)benzene), the regioselectivity is strictly dictated by the Hard-Soft Acid-Base (HSAB) theory and the choice of reaction conditions:

  • Kinetic Control (O-Alkylation): Hard bases (e.g., NaOH) in protic solvents (e.g., EtOH) preferentially solvate the nitrogen atom or coordinate loosely with the oxygen, driving the reaction toward the kinetically favored O-alkylated product.

  • Thermodynamic Control (N-Alkylation): Soft bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) leave the nitrogen atom highly nucleophilic. The aprotic environment lowers the activation energy for the Sₙ2 displacement of the primary bromide, heavily favoring the thermodynamically stable N-alkylated quinolinone 3[3].

Note on Structural Exceptions: If the quinolinone possesses a distinct phenolic hydroxyl group (e.g., 7-hydroxy-3,4-dihydro-2(1H)-quinolinone), O-alkylation at the phenol outcompetes N-alkylation even under soft conditions due to the significantly higher acidity of the phenolic proton[1].

G Q Quinolinone Core (Ambident Nucleophile) Base Base & Solvent Selection Q->Base Hard Hard Base / Protic Solvent (e.g., NaOH / EtOH) Base->Hard Promotes Soft Soft Base / Aprotic Solvent (e.g., K2CO3 / DMF) Base->Soft Promotes O_Alk O-Alkylation (Kinetic Control) Hard->O_Alk O- attack N_Alk N-Alkylation (Thermodynamic Control) Soft->N_Alk N- attack

Regioselectivity workflow for the ambident quinolinone core during alkylation.

The Bromoethyl Group as an Electrophilic Handle

Beyond acting as an external alkylating agent, the bromoethyl group can be pre-installed onto the quinolinone architecture (e.g., 2-(bromoethyl)quinoline derivatives). In this context, the primary bromide acts as an exceptional leaving group for downstream nucleophilic substitution.

The strong polarization of the C–Br bond ensures rapid Sₙ2 kinetics when exposed to secondary amines, azacrowns, or sulfide nucleophiles 4[4]. This reactivity is highly utilized in drug discovery to attach bulky solubilizing groups or fluorophores without disrupting the electronic integrity of the quinolinone core.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodology for the regioselective N-alkylation of quinolinones is designed as a self-validating system.

Protocol: Regioselective N-Alkylation using Bromoethyl Reagents

Objective: Synthesize N-alkylated quinolinones via thermodynamic control using Sₙ2 displacement of a bromoethyl reagent 5[5].

  • Substrate Preparation: Dissolve the quinolinone derivative (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the bromoethyl reagent into a less reactive alcohol.

  • Base Activation: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for exactly 30 minutes.

    • Causality: This pre-stirring phase ensures complete deprotonation of the quinolinone, forming a homogeneous, resonance-stabilized quinolinolate anion prior to electrophile introduction[3].

  • Electrophile Addition: Dropwise add the specific bromoethyl reagent (e.g., 2-bromoethyl phenyl ether) (1.5 eq) via syringe.

  • Thermal Reaction: Elevate the reaction temperature to 80–90 °C and stir for 2–3 hours.

  • Workup & Isolation: Cool the mixture to room temperature, quench with ice-cold water (10 mL/mmol), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC Monitoring: The N-alkylated product typically presents a lower

    
     value than the O-alkylated byproduct due to the higher polarity of the lactam functionality compared to the lactim ether.
    
  • NMR Verification: ¹H-NMR definitively confirms regioselectivity. The N-CH₂ protons will resonate upfield (typically ~4.0–4.5 ppm) compared to the O-CH₂ protons of an O-alkylated byproduct (typically ~4.5–5.0 ppm).

G Step1 1. Substrate Preparation (Dry DMF) Step2 2. Base Activation (K2CO3, 30 min) Step1->Step2 Step3 3. Electrophile Addition (Bromoethyl Reagent) Step2->Step3 Step4 4. Thermal Reaction (80-90 °C, 2-3 h) Step3->Step4 Step5 5. Workup & Isolation Step4->Step5

Step-by-step experimental workflow for the N-alkylation of quinolinones.

Quantitative Data Summary

The following table synthesizes quantitative reaction parameters and yields across different quinolinone systems reacting with bromoalkyl/bromoethyl derivatives, illustrating the impact of substrate electronics and reaction conditions.

Quinolinone SubstrateBromoethyl ReagentBase / SolventTemp / TimeMajor RegioisomerYield (%)
4-oxo-6-sulfamoyl-1,4-dihydroquinoline(2-bromoethyl)benzeneK₂CO₃ / DMF80 °C / 3 hN-Alkylated30%*
7-chloro-2-oxo-1,2-dihydroquinoline2-bromoethyl phenyl etherK₂CO₃ / DMF80 °C / 18 hN-Alkylated85%
7-hydroxy-3,4-dihydro-2(1H)-quinolinone1,4-dibromobutane (analog)K₂CO₃ / MeCN60 °C / 4 hO-Alkylated**>80%

*Yield is heavily influenced by steric hindrance from the sulfamoyl and ester groups on the specific mefloquine-based core[3]. **O-alkylation dominates here due to the presence of the highly acidic C7-phenolic hydroxyl group, which outcompetes the lactam nitrogen[1].

Conclusion

The reactivity of the bromoethyl group within quinolinone systems serves as a highly tunable and predictable synthetic vector. By strictly controlling the thermodynamic environment (utilizing soft bases like K₂CO₃ in aprotic solvents like DMF), researchers can reliably direct alkylation to the nitrogen center. Conversely, leveraging pre-installed bromoethyl groups on the quinolinone core provides a robust electrophilic handle for late-stage Sₙ2 diversification, a strategy that remains foundational in the synthesis of modern nitrogen-heterocycle therapeutics.

References

  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies Source: MDPI URL
  • Product Class 4: Quinolinones and Related Systems Source: Thieme Connect URL
  • Analysis of 5-chloro-8-methoxy-2-(bromomethyl)
  • Synthesis of the N-methylated alcohol 5 derived from 3-(4′-chlorobenzyl)
  • Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing URL

Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of 3-(2-Bromoethyl)quinolin-2(1H)-one for Drug Development

Abstract The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide outlines a compl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide outlines a complete, self-validating workflow for the synthesis, crystallization, and definitive structural analysis of a key derivative, 3-(2-Bromoethyl)quinolin-2(1H)-one. While a public crystal structure for this specific molecule is not currently available, this document provides researchers, scientists, and drug development professionals with the expert-driven methodologies required to obtain and interpret its three-dimensional atomic arrangement. A thorough understanding of the crystal structure is paramount, as it profoundly influences critical pharmaceutical properties including solubility, stability, and bioavailability, and enables structure-based drug design.[3][4][5] This guide details protocols for single-crystal X-ray diffraction (SC-XRD), comprehensive spectroscopic characterization (NMR, MS), and discusses the potential implications of key structural features, such as halogen bonding, for crystal engineering and drug design.[6][7][8]

Introduction: The Quinolinone Core and the Need for Structural Precision

Quinoline and its derivatives are foundational heterocyclic motifs in medicinal chemistry, with applications ranging from anti-malarial to anti-cancer and antibacterial agents.[9][10] The quinolin-2(1H)-one subclass, in particular, has garnered significant interest. The introduction of a reactive 2-bromoethyl side chain at the C3 position creates a versatile intermediate for further functionalization, making 3-(2-Bromoethyl)quinolin-2(1H)-one a molecule of considerable interest for generating novel therapeutic candidates.

In modern drug development, precise knowledge of a compound's three-dimensional structure is not merely academic; it is a prerequisite for rational drug design.[5] The crystal structure provides the exact coordinates of each atom, defining bond lengths, bond angles, and the overall conformation of the molecule.[11][12] This information is crucial for understanding how a molecule will interact with its biological target. Furthermore, the way molecules pack together in a solid state—the crystal lattice—is governed by intermolecular forces that dictate the material's physicochemical properties.[13][14] For a bromo-substituted compound like this, non-covalent interactions such as halogen bonds can play a significant role in crystal packing.[6][7][15]

This guide, therefore, presents a comprehensive roadmap to bridge the current knowledge gap, detailing the necessary steps to take 3-(2-Bromoethyl)quinolin-2(1H)-one from synthesis to a fully refined and validated crystal structure.

Part I: Synthesis and Single Crystal Growth

The foundational step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Detailed Experimental Protocol: Synthesis

A plausible and effective route to 3-substituted quinolin-2(1H)-ones involves the cyclization of corresponding o-alkynylisocyanobenzenes or related precursors.[16][17][18] The following is a generalized, robust protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme: o-alkynylisocyanobenzene → 3-(2-Bromoethyl)quinolin-2(1H)-one

Procedure:

  • Preparation of Precursor: Synthesize the necessary o-alkynylisocyanobenzene precursor through established multi-step organic synthesis routes, often starting from 2-nitrobenzaldehydes.[18]

  • Cyclization: To a solution of the o-alkynylisocyanobenzene precursor (1 equivalent) in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane), add a silver(I) nitrate catalyst (5-10 mol%).

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(2-Bromoethyl)quinolin-2(1H)-one.

  • Purity Confirmation: Confirm the identity and purity of the bulk sample using NMR and Mass Spectrometry as detailed in Part III before proceeding to crystallization.

Methodology: Growing Single Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires high-purity material (>98%) and a systematic screening of conditions.

Key Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) to near saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion (Liquid/Liquid): Create a saturated solution of the compound in a good solvent (e.g., acetone). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexanes or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.

Causality Behind Choices: The goal of any crystallization technique is to bring the solution to a state of supersaturation slowly and controllably. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal XRD. The choice of solvent is critical; ideal solvents dissolve the compound well when warm but poorly when cold, or are moderately volatile for slow evaporation.

Part II: The Core Analysis - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[11][12][19] It provides precise measurement of the three-dimensional arrangement of atoms by analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam.[11]

Experimental Workflow: From Crystal to Structure

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_selection 1. Crystal Selection & Mounting data_collection 2. Data Collection crystal_selection->data_collection Mount on Goniometer data_processing 3. Data Processing & Reduction data_collection->data_processing Raw Diffraction Images structure_solution 4. Structure Solution data_processing->structure_solution Reflection File (hkl) structure_refinement 5. Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation 6. Validation & Analysis structure_refinement->validation Refined Structure (CIF) interactions cluster_pi π-π Stacking mol1 N-H Quinolinone Ring C=O mol2 N-H Quinolinone Ring C=O mol1:o->mol2:n Hydrogen Bond mol3 C-Br ... mol4 ... C=O mol3->mol4:o Halogen Bond ring1 Aromatic Ring 1 ring2 Aromatic Ring 2

Sources

Exploratory

Advanced Synthetic Strategies for 3-Substituted Quinolin-2(1H)-ones

This guide provides an in-depth technical analysis of synthetic routes for 3-substituted quinolin-2(1H)-ones , a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., PDK1 inhibitors), anticancer a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of synthetic routes for 3-substituted quinolin-2(1H)-ones , a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., PDK1 inhibitors), anticancer agents, and natural products like marinoaziridines.

Strategic Overview & Retrosynthetic Analysis

The synthesis of 3-substituted quinolin-2(1H)-ones generally falls into two strategic categories: Cyclization Strategies (building the pyridine ring onto a benzene core) and Direct Functionalization (installing the C3-substituent onto a pre-formed quinolinone core).

Selection of the optimal route depends on the electronic nature of the C3 substituent (aryl, alkyl, acyl, or heteroatom) and the availability of precursors.

Decision Matrix for Route Selection
  • Use Knoevenagel Condensation when: The C3 substituent is derived from an active methylene compound (e.g., ester, nitrile, ketone) and cost-efficiency is paramount.

  • Use Pd-Catalyzed Heck Cyclization when: Starting materials are o-haloanilines and acrylates, allowing for high convergence and tolerance of sensitive functional groups.

  • Use C-H Activation when: Late-stage functionalization of the quinolinone core is required to generate library diversity without pre-functionalized precursors.

Route A: The Classical Knoevenagel Condensation

This remains the most robust method for industrial scaling due to the low cost of reagents (2-aminobenzaldehydes) and operational simplicity.

Mechanistic Causality

The reaction proceeds via a cascade sequence:

  • Condensation: The active methylene compound is deprotonated by a weak base (piperidine) and attacks the aldehyde of 2-aminobenzaldehyde.

  • Elimination: Loss of water generates an

    
    -unsaturated intermediate.[1]
    
  • Lactamization: The pendant amino group attacks the ester/nitrile carbonyl intramolecularly to close the ring.

Critical Control Point: If using malonic acid derivatives, spontaneous decarboxylation may occur depending on thermal conditions. Controlling temperature is vital to retain the C3-carboxyl group if desired.

Experimental Protocol: Synthesis of 3-Acetylquinolin-2(1H)-one

Precursors: 2-Aminobenzaldehyde (1.0 equiv), Ethyl acetoacetate (1.2 equiv). Reagents: Piperidine (0.1 equiv), Glacial Acetic Acid (catalytic), Ethanol (0.5 M).

  • Setup: Charge a round-bottom flask with 2-aminobenzaldehyde and ethanol. Stir until dissolved.

  • Addition: Add ethyl acetoacetate followed by piperidine and 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane). The product typically fluoresces under UV (254 nm).
    
  • Workup: Cool the reaction mixture to

    
    . The product often precipitates as a yellow solid.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/EtOH if necessary.

Self-Validation:

  • Appearance: Bright yellow solid.

  • 1H NMR (DMSO-d6): Look for the singlet vinyl proton at C4 (

    
     8.4–8.6 ppm) and the disappearance of the aldehyde proton (
    
    
    
    9.8 ppm).

Route B: Palladium-Catalyzed Heck Cyclization

This route utilizes the "Larock-type" heteroannulation logic, coupling o-iodoanilines with internal or terminal alkynes/alkenes. It is superior for installing aryl or alkyl groups at C3 that lack acidic protons.

Mechanistic Logic

The cycle initiates with the oxidative addition of Pd(0) into the C-I bond. The key step is the regioselective migratory insertion of the alkene. For 3-substituted targets, the insertion must place the Pd moiety at the


-position relative to the carbonyl (if using acrylates) or facilitate a subsequent cyclization via aminocarbonylation.
Visualization: Catalytic Cycle

HeckCycle Start o-Iodoaniline OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) Coord Alkene Coordination OxAdd->Coord Acrylate/Alkene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Start Regeneration of Pd(0) Cycliz Intramolecular Cyclization (Lactamization) Elim->Cycliz -HX Product 3-Substituted Quinolin-2(1H)-one Cycliz->Product

Figure 1: Palladium-catalyzed cascade cyclization mechanism for quinolinone synthesis.

Experimental Protocol: Heck-Cyclization of 2-Iodoaniline

Precursors: 2-Iodoaniline (1.0 mmol), Methyl acrylate (1.5 mmol). Catalyst System: Pd(OAc)


 (5 mol%), PPh

(10 mol%).[2] Base/Solvent: Et

N (2.0 equiv), DMF (anhydrous),

.
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Charge: Add 2-iodoaniline, Pd(OAc)

    
    , and PPh
    
    
    
    . Add DMF via syringe.
  • Activation: Stir for 5 min to pre-form the active Pd-ligand complex.

  • Reaction: Add Et

    
    N and methyl acrylate. Seal and heat to 
    
    
    
    for 12 hours.
  • Quench: Dilute with water and extract with EtOAc (

    
    ).
    
  • Purification: Flash chromatography on silica gel.

Route C: Direct C-H Functionalization (Late-Stage)

Modern drug discovery prioritizes the functionalization of the pre-formed core. Transition-metal-catalyzed C-H activation allows for the direct installation of aryl or heteroaryl groups at the C3 position of quinolin-2(1H)-ones.

Methodology

Using a directing group (often the lactam nitrogen or an N-oxide), a catalyst (Rh(III) or Pd(II)) activates the C3-H bond.

  • Advantages: No need for pre-functionalized (halo) precursors.

  • Conditions: Typically requires an oxidant (Ag salt or Cu salt) to regenerate the active catalyst species.

Comparative Analysis of Synthetic Routes
FeatureKnoevenagel CondensationHeck CyclizationC-H Activation
Starting Material 2-Aminobenzaldehyde2-HaloanilineQuinolin-2(1H)-one
Key Reagent Active Methylene (EWG)Acrylate/AlkyneBoronic acid/Arene
Catalyst Piperidine (Base)Pd(0)/Pd(II)Rh(III), Pd(II), Ru(II)
Atom Economy High (releases H

O)
Moderate (releases salt)High (if oxidative)
Substrate Scope Limited to EWG at C3Broad (Aryl, Alkyl, Ester)Broad (Aryl, Heteroaryl)
Cost LowHigh (Pd catalyst)High (Rh/Pd + Ligands)

Workflow for Library Synthesis

For high-throughput synthesis of 3-substituted quinolin-2(1H)-ones, a convergent workflow is recommended.

Workflow cluster_0 Precursor Selection Input Library Design (R-groups) PathA Path A: 2-Aminobenzaldehyde + Active Methylene Input->PathA EWG at C3 PathB Path B: 2-Iodoaniline + Acrylate Input->PathB Aryl/Alkyl at C3 Reaction Parallel Synthesis (96-well block) PathA->Reaction PathB->Reaction Workup Solid Phase Extraction (SCX/SAX) Reaction->Workup QC LC-MS Validation (>95% Purity) Workup->QC

Figure 2: Convergent workflow for the parallel synthesis of quinolinone libraries.

References

  • Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry. [Link]

  • Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)-ones from 2-Nitrobenzaldehydes. Heterocycles. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Catalysts. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(2-aminoethyl)quinolin-2(1H)-one via Azide-Staudinger Reduction

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly chemoselective, scalable, and self-validating protocol for the conversion of 3-(2-bromoethyl)quinolin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly chemoselective, scalable, and self-validating protocol for the conversion of 3-(2-bromoethyl)quinolin-2(1H)-one to its corresponding primary amine, 3-(2-aminoethyl)quinolin-2(1H)-one.

Rationale and Synthetic Strategy

The conversion of an alkyl bromide to a primary amine is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly for building blocks resembling the carbostyril core of atypical antipsychotics (e.g., aripiprazole).

While the direct nucleophilic substitution of an alkyl halide with ammonia is theoretically straightforward, it is notoriously inefficient for drug development. Ammonia and primary amines possess similar reactivity profiles, meaning the initially formed monoalkylated product often undergoes further reaction, leading to an uncontrollable mixture of secondary and tertiary amines, as well as quaternary ammonium salts[1].

To ensure absolute chemoselectivity and prevent overalkylation, this protocol utilizes a two-step Azide Substitution followed by Staudinger Reduction .

  • Azidation: The azide anion (

    
    ) is a highly efficient, non-basic nucleophile that displaces the bromide to form an alkyl azide. Because the resulting alkyl azide is not nucleophilic, overalkylation is impossible[2].
    
  • Staudinger Reduction: The alkyl azide is reduced to the primary amine using triphenylphosphine (

    
    ) and water. This method is exceptionally mild and avoids the harsh conditions of the Gabriel synthesis or the potential over-reduction risks associated with catalytic hydrogenation (Pd/C, 
    
    
    
    )[3].

Workflow A 3-(2-bromoethyl)quinolin-2(1H)-one (Starting Material) B NaN3, DMF 60-80 °C, SN2 A->B C 3-(2-azidoethyl)quinolin-2(1H)-one (Intermediate) B->C D PPh3, THF/H2O RT, Staudinger Reduction C->D E 3-(2-aminoethyl)quinolin-2(1H)-one (Target Product) D->E

Figure 1: Two-step synthetic workflow from alkyl bromide to primary amine.

Step 1: Synthesis of 3-(2-azidoethyl)quinolin-2(1H)-one

Mechanistic Insights

The reaction proceeds via an


 mechanism. N,N-Dimethylformamide (DMF) is selected as the solvent because it is polar and aprotic. It solvates the sodium cation but leaves the azide anion relatively unsolvated and highly reactive—acting as a "lean, mean, nitrogen-tipped missile" that displaces the bromide efficiently[2].
Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (per 10 mmol scale)Function
3-(2-bromoethyl)quinolin-2(1H)-one252.111.02.52 gStarting Material
Sodium Azide (

)
65.011.50.98 gNucleophile
Anhydrous DMFN/AN/A20 mLSolvent
Experimental Protocol
  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-bromoethyl)quinolin-2(1H)-one (2.52 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Addition: Carefully add sodium azide (0.98 g, 15.0 mmol) in one portion. Caution: Sodium azide is highly toxic and potentially explosive if reacted with heavy metals or acids. Handle with appropriate PPE.[4]

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C using an oil bath. Stir vigorously for 12–16 hours. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1; UV active).

  • Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (100 mL) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with water (

    
     mL) to remove residual DMF, followed by brine (50 mL).
    
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 3-(2-azidoethyl)quinolin-2(1H)-one as a solid. This intermediate is typically pure enough (>95%) to use directly in the next step.
    

Step 2: Synthesis of 3-(2-aminoethyl)quinolin-2(1H)-one (Staudinger Reduction)

Mechanistic Insights

The Staudinger reduction is a self-validating, mild reduction technique. Triphenylphosphine (


) attacks the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate spontaneously extrudes nitrogen gas (

)—the bubbling serves as a visual confirmation of the reaction's progress—to form a stable iminophosphorane. Subsequent addition of water hydrolyzes the iminophosphorane into the desired primary amine and triphenylphosphine oxide (

)[3].

Mechanism A Alkyl Azide (R-N3) C Phosphazide (R-N=N-N=PPh3) A->C B PPh3 B->C Nucleophilic Attack D Iminophosphorane (R-N=PPh3) C->D - N2 (Gas) E Hydrolysis (+ H2O) D->E F Primary Amine (R-NH2) E->F G Ph3P=O E->G Byproduct

Figure 2: Mechanism of the Staudinger Reduction.

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (per 10 mmol scale)Function
3-(2-azidoethyl)quinolin-2(1H)-one214.221.02.14 gIntermediate
Triphenylphosphine (

)
262.291.23.15 gReducing Agent
Distilled Water (

)
18.0210.01.80 mLHydrolysis Agent
THFN/AN/A30 mLSolvent
Experimental Protocol
  • Iminophosphorane Formation: Dissolve the crude 3-(2-azidoethyl)quinolin-2(1H)-one (2.14 g, 10.0 mmol) in THF (30 mL) in a round-bottom flask. Add triphenylphosphine (3.15 g, 12.0 mmol) portion-wise at room temperature.

  • Observation: Stir the mixture at room temperature. You will observe the evolution of

    
     gas. Allow the reaction to stir for 2–3 hours until gas evolution ceases, indicating complete formation of the iminophosphorane.
    
  • Hydrolysis: Add distilled water (1.80 mL, 100 mmol) to the reaction mixture. Heat the mixture to 50 °C and stir for an additional 4 hours to ensure complete hydrolysis of the iminophosphorane to the primary amine[3].

  • Workup & Acid-Base Extraction:

    • Concentrate the THF under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM, 50 mL) and extract with 1M HCl (

      
       mL). Causality: The target primary amine will protonate and migrate to the aqueous layer, leaving the neutral 
      
      
      
      byproduct and unreacted
      
      
      in the organic layer.
    • Collect the aqueous acidic layers and cool in an ice bath.

    • Basify the aqueous layer to pH 10–12 using 2M NaOH solution. The free amine will precipitate or oil out.

    • Extract the basic aqueous layer with DCM (

      
       mL).
      
  • Final Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to afford pure 3-(2-aminoethyl)quinolin-2(1H)-one.
    

Troubleshooting & Optimization

Observation / IssueCausal ExplanationRecommended Solution
Incomplete Azidation

may be clumped, reducing surface area, or the reaction temperature is too low.
Crush

into a fine powder before use. Ensure the oil bath is accurately maintaining 70–80 °C.
Low Amine Yield Incomplete hydrolysis of the iminophosphorane intermediate.Increase the equivalents of water or extend the hydrolysis time at 50 °C.

Contamination
Incomplete acid-base extraction;

is highly crystalline and easily co-precipitates.
Ensure the aqueous layer is highly acidic (pH < 2) during the first extraction to fully partition the amine. Wash the acidic aqueous layer with diethyl ether before basifying.

References

  • Chemistry LibreTexts : 24.6: Synthesis of Amines. Discusses the limitations of direct alkyl halide amination and the propensity for polyalkylation.[Link][1]

  • Master Organic Chemistry : Reactions of Azides - Substitution, Reduction, Rearrangements. Details the nucleophilicity of the azide ion in polar aprotic solvents.[Link][2]

  • Organic Chemistry Portal : Staudinger Reaction. Explains the mechanism of phosphazide formation and subsequent hydrolysis.[Link][3]

  • MDPI : Evaluation of Maltose-Based Cationic Liposomes... Provides standard protocol parameters for azidation of alkyl bromides in DMF.[Link][4]

Sources

Application

Application Note &amp; Protocol: Selective N-alkylation of 3-(2-Bromoethyl)quinolin-2(1H)-one

Abstract This document provides a detailed protocol and scientific rationale for the selective N-alkylation of 3-(2-Bromoethyl)quinolin-2(1H)-one. Quinolin-2(1H)-one scaffolds are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol and scientific rationale for the selective N-alkylation of 3-(2-Bromoethyl)quinolin-2(1H)-one. Quinolin-2(1H)-one scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2] The ability to selectively functionalize the nitrogen atom of the quinolinone ring is a critical step in the synthesis of novel therapeutic agents. This guide offers a comprehensive, field-proven methodology, explains the critical parameters influencing the reaction's success, and provides a framework for troubleshooting and optimization.

Introduction: The Significance of N-Alkylated Quinolin-2-ones

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] N-alkylation of this heterocyclic system is a key synthetic transformation that allows for the introduction of various substituents, profoundly influencing the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its interaction with biological targets. The strategic introduction of alkyl groups at the N1-position can lead to the development of novel drug candidates with enhanced potency and selectivity.[4]

The substrate of interest, 3-(2-Bromoethyl)quinolin-2(1H)-one, presents a unique challenge due to the presence of a reactive bromoethyl side chain, which could potentially lead to undesired side reactions. Therefore, a robust and selective N-alkylation protocol is paramount.

Mechanistic Insights: The N- versus O-Alkylation Challenge

Quinolin-2(1H)-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxyquinoline form. This ambident nucleophilic character means that alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), often yielding a mixture of products.[5][6] The regioselectivity of this reaction is critically influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.

Generally, the use of a strong, non-nucleophilic base in a polar aprotic solvent favors N-alkylation. The base deprotonates the amide proton, generating a resonance-stabilized anion. In a polar aprotic solvent like N,N-dimethylformamide (DMF), the "harder" nitrogen anion is less solvated and more accessible for nucleophilic attack on the alkyl halide, leading to the desired N-alkylated product.[5][6]

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 3-(2-Bromoethyl)quinolin-2(1H)-one.

workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 3-(2-Bromoethyl)quinolin-2(1H)-one in anhydrous DMF add_base Add NaH portion-wise at 0°C under N2 atmosphere start->add_base stir1 Stir for 30 min at 0°C add_base->stir1 add_alkyl_halide Add alkyl halide dropwise at 0°C stir1->add_alkyl_halide warm_stir Warm to room temperature and stir for 12-24h add_alkyl_halide->warm_stir quench Quench with saturated NH4Cl (aq) warm_stir->quench extract Extract with ethyl acetate quench->extract wash_dry Wash organic layer with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize by NMR, MS, and IR purify->characterize

Caption: General workflow for the N-alkylation of 3-(2-Bromoethyl)quinolin-2(1H)-one.

Detailed Experimental Protocol

This protocol is a robust starting point for the N-alkylation of 3-(2-Bromoethyl)quinolin-2(1H)-one.

Materials:

  • 3-(2-Bromoethyl)quinolin-2(1H)-one

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 3-(2-Bromoethyl)quinolin-2(1H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the reaction mixture to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Stirring: Stir the resulting suspension at 0°C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Slowly add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Key Parameters and Optimization Strategies

The success and selectivity of the N-alkylation reaction are contingent on several critical parameters. The following table summarizes key reaction conditions and provides insights for optimization.

ParameterRecommended ConditionRationale & Optimization
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction towards N-alkylation.[3] Potassium carbonate (K₂CO₃) can also be used, potentially at higher temperatures, but may lead to a mixture of N- and O-alkylated products.[5][6]
Solvent Anhydrous DMFA polar aprotic solvent that effectively solvates the sodium cation but not the amide anion, enhancing the nucleophilicity of the nitrogen.[5][7] Ensure the solvent is anhydrous to prevent quenching of the base.
Temperature 0°C to Room TemperatureInitial deprotonation at 0°C controls the exothermic reaction of NaH. The alkylation is typically run at room temperature. For less reactive alkyl halides, gentle heating (e.g., 50-60°C) may be required, but this could also increase the risk of O-alkylation and other side reactions.[6]
Alkylating Agent Alkyl Halide (I > Br > Cl)The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive systems, using an alkyl iodide or adding a catalytic amount of sodium iodide (NaI) can be beneficial.
Stoichiometry 1.2 eq Base, 1.1-1.5 eq Alkyl HalideA slight excess of the base ensures complete deprotonation. An excess of the alkylating agent can help drive the reaction to completion but may complicate purification.

Troubleshooting Common Issues

  • Low Conversion:

    • Inactive Base: Ensure the NaH is fresh and has been handled under anhydrous conditions.

    • Wet Solvent: Use freshly distilled or commercially available anhydrous DMF.

    • Insufficient Reaction Time/Temperature: For less reactive alkyl halides, consider increasing the reaction time or gently heating the mixture.

  • Formation of O-Alkylated Product:

    • This is more likely with weaker bases like K₂CO₃ or at higher temperatures.[5][6] Using NaH at lower temperatures should minimize this side product.

  • Complex Product Mixture:

    • The bromoethyl side chain could potentially undergo intramolecular cyclization or elimination reactions. Careful control of reaction conditions is crucial. If side reactions are significant, consider alternative synthetic strategies or protecting groups.

Conclusion

The protocol described provides a reliable and selective method for the N-alkylation of 3-(2-Bromoethyl)quinolin-2(1H)-one. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters, researchers can successfully synthesize a diverse range of N-substituted quinolinone derivatives for further investigation in drug discovery and development programs.

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]

  • Chen, C. L., Chen, I. L., Chen, J. J., Wei, D. C., Hsieh, H. J., Chang, K. M., ... & Wang, T. C. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816. [Link]

  • Lewis, J. C., & Bergman, R. G. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 128(19), 6432–6433. [Link]

  • Chen, C. T., Chen, Y. F., & Chen, C. H. (2008). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. Tetrahedron, 64(36), 8449-8454. [Link]

  • Nobuta, T., Yamagiwa, N., & Suto, Y. (2025). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. [Link]

  • D'Souza, S., Shet, D., Devi, A., & Pereira, R. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(14), 1641–1655. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. ACS Omega, 8(1), 1234–1242. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

  • Strieth-Kalthoff, F., & Glorius, F. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. University of Regensburg Publication Server. [Link]

  • Trost, B. M., & Cramer, N. (2007). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. Angewandte Chemie International Edition, 46(33), 6125–6128. [Link]

  • Tomma, J. H., & Al-Dujaili, A. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1351-1357. [Link]

  • He, H., Polyak, S. W., & Abbott, B. M. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3358–3367. [Link]

  • Wang, Y., Zhang, J., & Zhang, X. (2016). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers, 3(10), 1283–1289. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Gamal, K. M. (2016). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 21(10), 1289. [Link]

  • Kasyan, A. V., Ovakimyan, V. N., Mkhitaryan, K. R., Barseghyan, E. A., & Mkhitaryan, A. R. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2), 555781. [Link]

  • Reddy, C. R., & Kumar, B. S. (2013). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry, 11(35), 5868–5872. [Link]

  • Al-Tel, T. H. (2009). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. ResearchGate. [Link]

  • Al-Tel, T. H. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES. HETEROCYCLES, 95(1), 200. [Link]

  • Wang, Z., Li, Y., Wang, Y., Li, Y., & Li, Y. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. [Link]

  • Al-Gamal, K. M., & Abdel-Aziz, H. A. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(20), 3798. [Link]

Sources

Method

Application Note: sp³-sp² Suzuki-Miyaura Cross-Coupling of 3-(2-Bromoethyl)quinolin-2(1H)-one

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The quinolin-2(1H)-one scaffold is a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The quinolin-2(1H)-one scaffold is a "privileged structure" in pharmacology, serving as the core for numerous central nervous system (CNS) therapeutics, including atypical antipsychotics. While the functionalization of 3-(2-bromoethyl)quinolin-2(1H)-one typically relies on classical S_N2 nucleophilic substitutions with amines, transitioning this unactivated primary alkyl bromide through a Suzuki-Miyaura cross-coupling unlocks novel C-C bond vectors for structure-activity relationship (SAR) exploration.

This guide details a highly optimized, self-validating protocol for the alkyl-aryl and alkyl-alkyl Suzuki coupling of this substrate, addressing the dual mechanistic challenges of β-hydride elimination and competitive intermolecular N-alkylation.

Mechanistic Rationale & Substrate-Specific Challenges

Coupling unactivated alkyl electrophiles fundamentally differs from standard aryl-aryl Suzuki couplings[1]. As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection rather than relying on empirical screening alone.

Challenge A: β-Hydride Elimination vs. Transmetalation

Primary alkyl palladium(II) intermediates are highly susceptible to rapid β-hydride elimination, yielding unwanted alkene byproducts[2]. To outcompete this pathway, the oxidative addition and transmetalation steps must be accelerated. We utilize Tricyclohexylphosphine (PCy₃) —a bulky, highly electron-rich ligand. The electron density facilitates the difficult oxidative addition into the C(sp³)-Br bond, while the steric bulk accelerates the subsequent reductive elimination[1].

Challenge B: Competitive N-Alkylation

3-(2-Bromoethyl)quinolin-2(1H)-one possesses an acidic lactam N-H. Under strongly basic conditions, deprotonation leads to an N-anion that can attack the alkyl bromide of a neighboring molecule, resulting in dimerization. To suppress this, we employ a mild, biphasic base system (K₃PO₄ in THF/H₂O ) which activates the boronic acid without fully deprotonating the quinolinone core[3].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II)(Alkyl)(Br)L2 Pd0->OxAdd Alkyl Bromide TransMet Transmetalation Pd(II)(Alkyl)(Aryl)L2 OxAdd->TransMet + Boronate BetaElim Competing Pathway: β-Hydride Elimination OxAdd->BetaElim Slow Transmetalation RedElim Reductive Elimination C-C Product + Pd(0) TransMet->RedElim Fast RedElim->Pd0 Catalyst Regeneration Boronic Aryl-B(OH)2 + Base Boronate Complex Boronic->TransMet Activation

Caption: Catalytic cycle of Alkyl-Suzuki coupling showing the competing β-hydride elimination pathway.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes. This data validates the necessity of the specific reagents chosen for the standard protocol.

EntryCatalystLigandBaseSolventYield (%)Alkene Byproduct (%)N-Alkylation (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene< 51565
2Pd(OAc)₂PCy₃Cs₂CO₃THF351045
3Pd(OAc)₂PCy₃K₃PO₄THF / H₂O82 < 5 < 5
4Pd₂(dba)₃RuPhosK₃PO₄Toluene78< 58

Data Interpretation: Entry 1 fails because PPh₃ is insufficiently electron-rich, allowing base-driven N-alkylation to dominate. Entry 2 demonstrates that while PCy₃ improves coupling, the strong base (Cs₂CO₃) still promotes N-alkylation. Entry 3 is the optimal self-validating system.

Experimental Workflow & Standard Operating Procedure

Workflow Step1 1. Schlenk Setup Evacuate & Backfill N2 Step2 2. Reagent Addition Alkyl-Br, Boronic Acid Step1->Step2 Step3 3. Catalyst/Base Pd(OAc)2, PCy3, K3PO4 Step2->Step3 Step4 4. Reaction 65°C, 12-16 h Step3->Step4 Step5 5. Quench & Extract H2O / EtOAc Step4->Step5 Step6 6. Purification Silica Gel Column Step5->Step6

Caption: Step-by-step experimental workflow for the unactivated alkyl Suzuki-Miyaura coupling.

Step-by-Step Protocol

Reagents Required:

  • 3-(2-Bromoethyl)quinolin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid or Alkylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • PCy₃ (0.10 equiv, 10 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Degassed THF (4.0 mL) and Degassed H₂O (1.0 mL)

Procedure:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(2-bromoethyl)quinolin-2(1H)-one, the boronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Nitrogen (N₂) or Argon. Repeat this cycle three times. Strict exclusion of oxygen is critical to prevent homocoupling of the boronic acid[3].

  • Solvent Addition: Inject degassed THF and degassed H₂O via syringe.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 65 °C. Stir vigorously (800 rpm) for 12–16 hours. The biphasic nature requires high sheer to ensure phase transfer of the activated boronate.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with EtOAc (2 x 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the cross-coupled product.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, scientists should monitor the following self-validating checkpoints:

  • Visual Catalyst Activation: Upon heating, the initial pale-yellow suspension should transition to a deep red/brown homogeneous solution. This color shift confirms the reduction of Pd(II) to the active Pd(0) species. If the solution turns jet-black prematurely, it indicates the precipitation of "Pd black" (catalyst death), likely due to oxygen ingress.

  • TLC Monitoring (UV 254 nm): 3-(2-Bromoethyl)quinolin-2(1H)-one is strongly UV-active. The desired C-C coupled product will typically exhibit a lower

    
     than the starting bromide but a significantly higher 
    
    
    
    than the highly polar N-alkylated dimer byproduct.
  • Mass Spectrometry (LC-MS): The starting alkyl bromide exhibits a distinct 1:1 isotopic pattern (M and M+2 peaks) characteristic of the

    
    Br and 
    
    
    
    Br isotopes. The complete disappearance of this isotopic signature in the product mass spectrum provides immediate, definitive confirmation of successful dehalogenation and cross-coupling.

References

  • Simson Pharma. "3-(2-bromoethyl)quinolin-2(1H)-one | CAS No- 14141-44-7". Simsonpharma.com. URL:

  • [1] Organic Chemistry Portal. "Suzuki Coupling". Organic-chemistry.org. URL:

  • [2] Saito, B., Fu, G. C. "Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides". J. Am. Chem. Soc. (via NIH PMC). URL:

  • [3] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yonedalabs.com. URL:

Sources

Application

3-(2-Bromoethyl)quinolin-2(1H)-one as a precursor for kinase inhibitors

Application Note: 3-(2-Bromoethyl)quinolin-2(1H)-one as a Bifunctional Precursor for Kinase Inhibitor Discovery Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2-Bromoethyl)quinolin-2(1H)-one as a Bifunctional Precursor for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. 3-(2-Bromoethyl)quinolin-2(1H)-one (and its positional isomers) represents a highly versatile, bipartite building block in modern drug discovery. This application note details the mechanistic rationale, structural functionalization, and biochemical validation of this precursor. By leveraging the quinolin-2(1H)-one core as a potent hinge-binder and the 2-bromoethyl group as a reactive vector for solvent-channel exploration, researchers can rapidly generate libraries of highly selective kinase inhibitors targeting critical oncology and neurology pathways, including ATM, GSK-3β, and PI3K/mTOR [1] [2] [3].

Mechanistic Rationale: The Bipartite Pharmacophore

As a Senior Application Scientist, I emphasize that successful drug design requires understanding the causality behind molecular interactions. This precursor is engineered with two distinct functional domains:

A. The Quinolin-2(1H)-one Core (The Hinge Binder)

The quinolin-2-one (carbostyril) motif acts as a rigid, planar ATP mimetic. The lactam nitrogen (NH) serves as a hydrogen bond donor, while the adjacent carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This bidentate pairing perfectly mirrors the hydrogen bonding pattern of the adenine ring of ATP.

  • Structural Evidence: In Glycogen Synthase Kinase-3β (GSK-3β), this core establishes critical hydrogen bonds with the backbone residues Asp133 and Val135 [1]. In Phosphoinositide 3-kinase (PI3Kα), it interacts similarly with Val851 and Gln859 [2].

B. The 2-Bromoethyl Vector (The Solvent Channel Probe)

While the core anchors the molecule, selectivity and pharmacokinetic viability are driven by the peripheral substituents. The ATP binding pocket opens outward into a solvent-exposed channel. The 3-position of the quinolinone ring is geometrically aligned to project directly into this channel. The 2-bromoethyl group provides an ideal electrophilic handle for late-stage diversification via bimolecular nucleophilic substitution (SN2). Replacing the bromine atom with diverse solubilizing amines (e.g., piperazines, morpholines) allows the molecule to form electrostatic salt bridges with non-conserved residues at the pocket's edge, thereby tuning both kinase selectivity and aqueous solubility [3].

ATM_Pathway DSB DNA Double-Strand Breaks ATM ATM Kinase (Active) DSB->ATM Activates p53 p53 / Chk2 Phosphorylation ATM->p53 Phosphorylates Inhibitor Quinolin-2-one Derivative Inhibitor->ATM ATP-Competitive Hinge Binding Arrest Cell Cycle Arrest & Repair p53->Arrest Induces

Fig 1. Mechanism of action for quinolin-2-one based ATM kinase inhibitors in the DNA damage response.

Quantitative Data: SN2 Diversification Strategy

To illustrate the utility of the bromoethyl handle, the following table summarizes representative nucleophilic substitutions and their causal impact on the physicochemical properties of the resulting kinase inhibitor.

Nucleophile AddedResulting Tail MotifTPSA Shift (Ų)ClogP ShiftRationale for Kinase Optimization
None (Precursor) -CH₂CH₂BrBase (29.1)BaseLipophilic, reactive handle; lacks solvent channel interactions.
N-Methylpiperazine Basic tertiary amine+6.4-1.2Enhances aqueous solubility; forms salt bridges with solvent-exposed Asp/Glu residues.
Morpholine Oxygen heterocycle+9.2-0.8Balances lipophilicity; the oxygen acts as a weak H-bond acceptor in the ribose pocket.
Dimethylamine Small aliphatic amine+3.2-0.5Minimizes steric clash in narrow pockets while adding basicity for improved oral bioavailability.

Experimental Protocols

The following self-validating workflow ensures the successful functionalization of the precursor and its subsequent biological evaluation.

Synthesis_Workflow Core 3-(2-Bromoethyl) quinolin-2-one SN2 SN2 Substitution (Amine, K2CO3, DMF) Core->SN2 Vectoring Purify Flash Chromatography & LC-MS Validation SN2->Purify Isolation Assay ADP-Glo Kinase Assay (IC50 Determination) Purify->Assay Profiling

Fig 2. Workflow from bromoethyl precursor functionalization to in vitro kinase profiling.

Protocol A: SN2 Functionalization of 3-(2-Bromoethyl)quinolin-2(1H)-one

Objective: To attach a solubilizing basic tail (e.g., N-methylpiperazine) to the quinolinone core.

  • Reaction Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 3-(2-Bromoethyl)quinolin-2(1H)-one (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent. It highly solvates the potassium cations but leaves the nucleophile unsolvated and highly reactive, significantly accelerating the SN2 pathway.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol).

    • Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of the incoming amine, which would otherwise render it non-nucleophilic and stall the reaction.

  • Nucleophile Addition: Add N-methylpiperazine (1.5 equiv, 1.5 mmol) dropwise.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 4–6 hours. Monitor progression via TLC or LC-MS.

    • Causality: Heating to 60 °C provides the necessary activation energy for SN2 displacement while remaining low enough to suppress competing E2 elimination (which would yield an unwanted vinyl-quinolinone byproduct).

  • Workup & Purification: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the functionalized kinase inhibitor.

Protocol B: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Objective: To validate the SN2 product as a functional ATP-competitive inhibitor.

  • Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well white microplate, dispense 5 µL of the target kinase (e.g., recombinant ATM or GSK-3β) and 2 µL of the synthesized inhibitor (serially diluted in DMSO, final DMSO concentration <1%). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the quinolin-2-one core to reach binding equilibrium within the ATP hinge region before the substrate is introduced.

  • Reaction Initiation: Add 3 µL of a master mix containing ultra-pure ATP (at the Km value of the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

    • Causality: Depleting unreacted ATP ensures that the subsequent luminescence signal is generated exclusively from the ADP produced during the kinase reaction, eliminating background noise.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

References

  • Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. ResearchGate / Bioorganic Chemistry. 1

  • Pharmacologic characterization of SHR8443, a novel dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. Oncotarget. 2

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications - American Chemical Society. 3

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Radiolabeling of 3-(2-Bromoethyl)quinolin-2(1H)-one Derivatives for Positron Emission Tomography (PET)

Introduction: The Significance of Radiolabeled Quinolin-2(1H)-ones in Modern Drug Discovery The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Radiolabeled Quinolin-2(1H)-ones in Modern Drug Discovery

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, anti-inflammatory molecules, and probes for neurodegenerative diseases. The ability to non-invasively track the biodistribution, target engagement, and pharmacokinetics of these molecules in living systems is paramount for accelerating drug development and understanding disease pathology. Positron Emission Tomography (PET) offers unparalleled sensitivity for this purpose, making the development of robust radiolabeling methods for quinolin-2(1H)-one derivatives a critical endeavor.[1][2][3]

This guide provides a detailed exploration of the methodologies for radiolabeling derivatives of 3-(2-Bromoethyl)quinolin-2(1H)-one, a versatile precursor for introducing positron-emitting radionuclides such as Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). The presence of a bromoethyl group at the 3-position offers a prime site for nucleophilic substitution, enabling the synthesis of PET tracers for in-vivo imaging.

We will delve into the mechanistic underpinnings of these radiochemical transformations, provide step-by-step protocols for both [¹⁸F]fluoroethylation and [¹¹C]methylation, and outline the necessary quality control procedures to ensure the final radiotracer is suitable for preclinical and, potentially, clinical research. The causal relationships behind experimental choices are emphasized to empower researchers to adapt and troubleshoot these methods effectively.

Foundational Radiochemistry: Choosing the Radionuclide and Labeling Strategy

The choice between Fluorine-18 and Carbon-11 is dictated by the specific research question, the required synthesis time, and the desired imaging window.

  • Fluorine-18 ([¹⁸F]) : With a half-life of 109.8 minutes, [¹⁸F] is ideal for multi-step syntheses and for imaging physiological processes that occur over several hours.[4] Its low positron energy (635 keV) results in high-resolution PET images. The most common method for introducing [¹⁸F] is through nucleophilic substitution using [¹⁸F]fluoride.[4][5]

  • Carbon-11 ([¹¹C]) : The short half-life of 20.4 minutes necessitates a rapid synthesis and purification, typically completed within 40-60 minutes.[6][7] This rapid decay also allows for multiple PET scans in the same subject on the same day, which is advantageous for receptor occupancy studies. The most prevalent method for [¹¹C] labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[7][8]

For the 3-(2-Bromoethyl)quinolin-2(1H)-one scaffold, two primary strategies are presented:

  • [¹⁸F]Fluoroethylation : Direct nucleophilic substitution of the bromide (or a more suitable leaving group like tosylate) with [¹⁸F]fluoride to create a C-¹⁸F bond.

  • [¹¹C]Methylation : While the bromoethyl group is not the target, the quinolin-2(1H)-one core possesses a nucleophilic nitrogen at the N1 position which is amenable to methylation. This provides a valuable alternative for radiolabeling this class of compounds.

Precursor Considerations: Enhancing Reactivity

While the bromo-precursor can be used directly, its reactivity in nucleophilic substitution is moderate. For a more efficient and reliable [¹⁸F]fluorination, it is highly recommended to first convert the 3-(2-bromoethyl) derivative to its corresponding tosyloxyethyl analogue, 3-(2-tosyloxyethyl)quinolin-2(1H)-one. The tosylate group is an excellent leaving group, significantly accelerating the rate of nucleophilic substitution by [¹⁸F]fluoride and often leading to higher radiochemical yields.[1][4]

Protocol I: [¹⁸F]Fluoroethylation of a Quinolin-2(1H)-one Precursor

This protocol details the two-step synthesis of [¹⁸F]3-(2-fluoroethyl)quinolin-2(1H)-one from a tosyloxyethyl precursor. The workflow is designed for implementation in an automated synthesis module but can be adapted for manual synthesis within a shielded hot cell.

Workflow Overview

F18_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Processing cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation F18_Prod [¹⁸F]Fluoride in [¹⁸O]H₂O (from Cyclotron) QMA Trap on QMA Cartridge F18_Prod->QMA Elute Elute with K₂CO₃/K₂₂₂ QMA->Elute Dry Azeotropic Drying Elute->Dry Precursor Add Tosylate Precursor in DMSO or Acetonitrile Dry->Precursor Reaction Heat at 100-120°C for 10-15 min Precursor->Reaction Quench Quench Reaction & Dilute with Water Reaction->Quench SPE Solid-Phase Extraction (SPE) (e.g., C18 Sep-Pak) Quench->SPE HPLC Semi-Preparative HPLC SPE->HPLC Formulate Formulate in Saline/Ethanol HPLC->Formulate

Caption: Workflow for the synthesis of [¹⁸F]labeled quinolin-2(1H)-one.

Materials and Reagents
ReagentSupplierPurpose
3-(2-Tosyloxyethyl)quinolin-2(1H)-oneCustom SynthesisLabeling Precursor
[¹⁸F]Fluoride in [¹⁸O]WaterCyclotron FacilityRadionuclide Source
Kryptofix 2.2.2 (K₂₂₂)Sigma-AldrichPhase Transfer Catalyst
Potassium Carbonate (K₂CO₃), anhydrousSigma-AldrichBase, Activates K₂₂₂
Acetonitrile (MeCN), anhydrousSigma-AldrichReaction and Drying Solvent
Dimethyl Sulfoxide (DMSO), anhydrousSigma-AldrichReaction Solvent (alternative)
Water for Injection (WFI)VariousDilution and HPLC Mobile Phase
Ethanol (USP grade)VariousFormulation and SPE Elution
C18 Sep-Pak CartridgesWatersSolid-Phase Extraction (SPE) Purification
Step-by-Step Protocol
  • [¹⁸F]Fluoride Trapping and Elution:

    • Transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target to a QMA (Quaternary Methylammonium) anion-exchange cartridge. This traps the [¹⁸F]F⁻ and allows the [¹⁸O]H₂O to be removed.

    • Prepare an elution solution containing Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in 1 mL of 80:20 acetonitrile/water.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using the K₂₂₂/K₂CO₃ solution. The K₂₂₂ chelates the potassium ion, creating a "naked," highly nucleophilic [¹⁸F]fluoride anion.[9]

  • Azeotropic Drying:

    • Heat the reaction vessel to 110 °C under a stream of nitrogen or argon gas to remove the water.

    • Add 1 mL of anhydrous acetonitrile and repeat the evaporation process. This is performed 2-3 times to ensure the reaction environment is anhydrous, which is critical for high nucleophilic reactivity.[5]

  • Radiolabeling Reaction:

    • Dissolve 1-3 mg of the 3-(2-tosyloxyethyl)quinolin-2(1H)-one precursor in 0.5-1.0 mL of anhydrous DMSO or acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex in the reaction vessel.

    • Seal the vessel and heat to 100-120 °C for 10-15 minutes. The choice of solvent and temperature is crucial; DMSO is a highly polar aprotic solvent that can accelerate Sₙ2 reactions, but acetonitrile is often easier to remove during purification.[10]

  • Purification:

    • Cool the reaction vessel to room temperature and quench the reaction by adding 5-10 mL of water.

    • Pass the diluted reaction mixture through a C18 Sep-Pak cartridge. The desired radiolabeled product and unreacted precursor will be trapped on the cartridge, while polar impurities and unreacted [¹⁸F]fluoride pass through.

    • Wash the cartridge with an additional 10 mL of water.

    • Elute the trapped organic compounds from the cartridge with 1-2 mL of acetonitrile or ethanol.

    • Inject the eluate onto a semi-preparative HPLC system (e.g., C18 column) to separate the desired [¹⁸F]3-(2-fluoroethyl)quinolin-2(1H)-one from the unlabeled precursor and any side products.

  • Formulation:

    • Collect the HPLC fraction containing the purified product.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation or by passing the solution through a C18 Sep-Pak, eluting with ethanol, and then diluting with sterile saline for injection.

    • The final product should be passed through a 0.22 µm sterile filter into a sterile vial for quality control and subsequent in-vivo use.

Protocol II: [¹¹C]Methylation of a Quinolin-2(1H)-one Precursor

This protocol describes the N-methylation of a generic quinolin-2(1H)-one precursor using [¹¹C]methyl triflate. This method is applicable for creating a PET tracer when the primary goal is to label the quinolinone core.

Reaction Scheme

C11_Reaction cluster_reaction Radiolabeling Cyclotron\n([¹¹C]CO₂) Cyclotron ([¹¹C]CO₂) [¹¹C]CH₃I [¹¹C]CH₃I Cyclotron\n([¹¹C]CO₂)->[¹¹C]CH₃I LiAlH₄, HI [¹¹C]CH₃OTf [¹¹C]CH₃OTf [¹¹C]CH₃I->[¹¹C]CH₃OTf AgOTf Column, 180°C Reaction + Precursor Quinolin-2(1H)-one Precursor Methylated N¹-[¹¹C]Methylated Product Reaction->Methylated Base (e.g., K₂CO₃) Solvent (e.g., THF) 100°C, 5 min

Caption: Synthesis of [¹¹C]CH₃OTf and subsequent N-methylation.

Materials and Reagents
ReagentSupplierPurpose
3-(2-Bromoethyl)quinolin-2(1H)-oneCustom SynthesisLabeling Precursor
[¹¹C]Methane or [¹¹C]Carbon DioxideCyclotron FacilityRadionuclide Source
Silver Triflate (AgOTf) on carbonABX GmbHFor [¹¹C]CH₃OTf synthesis
Potassium Carbonate (K₂CO₃)Sigma-AldrichBase
Tetrahydrofuran (THF), anhydrousSigma-AldrichReaction Solvent
HPLC Solvents (Acetonitrile, Water)VariousPurification
Step-by-Step Protocol
  • Synthesis of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf):

    • Produce [¹¹C]CO₂ or [¹¹C]CH₄ from the cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₄ via reduction (e.g., using Ni catalyst and H₂).

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I using gaseous iodine in an automated module.

    • Pass the volatile [¹¹C]CH₃I through a heated (180-200 °C) column containing silver triflate immobilized on a solid support. This converts it to the more reactive [¹¹C]CH₃OTf.[11]

  • Radiolabeling Reaction:

    • Dissolve 0.5-1.0 mg of the 3-(2-bromoethyl)quinolin-2(1H)-one precursor and a small amount of base (e.g., K₂CO₃) in 0.3-0.5 mL of anhydrous THF or a similar less polar solvent.[11]

    • Bubble the gaseous [¹¹C]CH₃OTf from the previous step through the precursor solution at room temperature to trap the radiolabeling agent.

    • Seal the reaction vessel and heat at 80-100 °C for 3-5 minutes. The N-H proton of the quinolinone is sufficiently acidic to be deprotonated by a mild base, and the resulting anion readily attacks the electrophilic [¹¹C]methyl group.

  • Purification:

    • After the reaction, cool the vessel and dilute the mixture with the HPLC mobile phase.

    • Inject the entire reaction mixture onto a semi-preparative HPLC system (C18 column) to separate the [¹¹C]N-methylated product from the unreacted precursor and any potential O-methylated side product.

    • Solid-phase extraction (SPE) using a C18 cartridge can also be a rapid purification method if the separation from the precursor is sufficient.[6]

  • Formulation:

    • As described in Protocol I, collect the desired HPLC fraction, remove the solvent, and formulate the final product in a physiologically compatible solution (e.g., sterile saline with ≤10% ethanol).

    • Perform final sterile filtration.

Quality Control for Radiopharmaceutical Release

Before use in any in-vivo study, the final radiolabeled product must undergo rigorous quality control to ensure its identity, purity, and safety.

ParameterMethodAcceptance CriteriaRationale
Identity Co-elution on analytical radio-HPLC with a non-radioactive standardRetention time of the radioactive peak matches the standard (±5%)Confirms that the radioactive product is the intended molecule.
Radiochemical Purity (RCP) Analytical radio-HPLC, Radio-TLC> 95%Ensures that the vast majority of the radioactivity is from the desired compound.
Specific Activity (SA) Calculated from total radioactivity (Bq) and total mass (mol) via HPLC-UV> 37 GBq/µmol (1 Ci/µmol)High specific activity is crucial to avoid mass effects and receptor saturation.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., <410 ppm for MeCN)Ensures that solvent levels are safe for in-vivo administration.
pH pH meter or pH strip5.0 - 7.5Ensures the final formulation is physiologically compatible.
Sterility & Endotoxins Standard microbiological testsSterile and low endotoxin levels (per USP)Mandatory for any product intended for injection.

Conclusion and Future Perspectives

The protocols outlined in this guide provide robust and adaptable methods for the radiolabeling of 3-(2-bromoethyl)quinolin-2(1H)-one derivatives with both Fluorine-18 and Carbon-11. The [¹⁸F]fluoroethylation via a tosylate precursor is a high-yield strategy suitable for imaging over longer time frames, while the rapid [¹¹C]methylation of the quinolinone nitrogen offers a valuable alternative for studies requiring multiple scans or when a shorter-lived isotope is preferred.

Successful implementation of these protocols will enable researchers and drug development professionals to leverage the power of PET imaging to study the in-vivo behavior of this important class of molecules. Future work may focus on the development of novel chelator-based quinolinone derivatives for labeling with metallic radionuclides such as Gallium-68, further expanding the toolkit for molecular imaging in this chemical space.[12]

References

  • Dolle, F., Hinnen, F., Vaufrey, F., Tavitian, B., & Crouzel, C. (2000). Synthesis of 2-[18F]fluoroethyl- and 3-[18F]fluoropropyl tosylates, two versatile precursors for the preparation of 18F-labelled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 43(8), 799-811.
  • Gomzina, N. A., et al. (2005). Use of 2-[18F]fluoroethyl bromide in synthesis of O-(2′-[18F]fluoroethyl)-L-tyrosine, a radiotracer for PET diagnostics of brain tumors. Radiochemistry, 47, 300–306.
  • Evens, N., et al. (2011). Synthesis, in vitro and in vivo evaluation of fluorine-18 labelled FE-GW405833 as a PET tracer for type 2 cannabinoid receptor imaging. Bioorganic & Medicinal Chemistry, 19(15), 4636-4644.
  • Langer, O., et al. (2005). About the radiosynthesis and preclinical evaluation of innovative PET-tracers labelled with fluorine-18 and carbon-11 for neuroimaging. Medical University of Vienna.
  • Wuest, M., et al. (2017).
  • Peko, T. D., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 16(1), 125.
  • Brooks, A. F., et al. (2019). One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis. ACS Central Science, 5(10), 1726–1732.
  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 934859.
  • Nemes, B., et al. (2023). Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN) for PET Imaging of Brain Opioid Receptors. International Journal of Molecular Sciences, 24(17), 13152.
  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 55(4), 515-524.
  • Open MedScience. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine.
  • Preshlock, S., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 116(11), 6490-6539.
  • Funayama, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6.
  • Asti, M., et al. (2010). Efficient automated one-step synthesis of 2-[18F]fluoroethylcholine for clinical imaging: optimized reaction conditions and improved quality controls of different synthetic approaches. Nuclear Medicine and Biology, 37(4), 423-431.
  • Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Current topics in medicinal chemistry, 17(16), 1842–1860.
  • Peko, T. D., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Mansi, R., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE TracerLab module. Journal of Diagnostic Imaging in Therapy, 1(1), 49-58.
  • Preshlock, S., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Chemical Society.
  • Kryza, D., et al. (2008). Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging.
  • Hooker, J. M. (2016). Development of new chemistry for fluorine-18 radiolabeling. Harvard University.
  • Abate, C., et al. (2013). Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors. European Journal of Medicinal Chemistry, 70, 586-598.
  • Li, Z., et al. (2023). Synthesis, radiolabeling, and evaluation of 68Ga-labeled aminoquinoxaline derivative as a potent PFKFB3-targeted PET tracer. Frontiers in Chemistry, 11, 1150882.
  • Bourdier, T., et al. (2011). Fully automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine on the TracerLab FXFN module. Nuclear Medicine and Biology, 38(5), 645-651.
  • Kniess, T., & Steinbach, J. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3722.
  • Vasdev, N., et al. (2012). Synthesis and PET imaging studies of [18F]2-fluoroquinolin-8-ol ([18F]CABS13) in transgenic mouse models of Alzheimer's disease. MedChemComm, 3(10), 1228-1230.

Sources

Application

Cell-based assays for evaluating cytotoxicity of 3-(2-Bromoethyl)quinolin-2(1H)-one analogs

Application Note: Comprehensive Cytotoxicity Profiling of 3-(2-Bromoethyl)quinolin-2(1H)-one Analogs Executive Summary & Pharmacological Context Quinolin-2(1H)-one (carbostyril) derivatives represent a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Cytotoxicity Profiling of 3-(2-Bromoethyl)quinolin-2(1H)-one Analogs

Executive Summary & Pharmacological Context

Quinolin-2(1H)-one (carbostyril) derivatives represent a highly privileged scaffold in medicinal chemistry, frequently exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties[1]. Specifically, 3-(2-bromoethyl)quinolin-2(1H)-one analogs serve as critical intermediates and active pharmacophores, where the reactive bromoethyl moiety can act as an alkylating agent or a linker for further functionalization.

When evaluating the therapeutic window of these novel analogs, researchers must employ a multi-tiered cytotoxicity screening strategy. This application note details a robust, self-validating workflow for assessing the cytotoxic and apoptotic profiles of 3-(2-bromoethyl)quinolin-2(1H)-one analogs. By combining metabolic assays (MTT), ATP-quantification (CellTiter-Glo), and flow cytometric membrane asymmetry analysis (Annexin V/PI), this guide provides drug development professionals with a comprehensive framework to transition from primary hit identification to mechanistic elucidation.

Strategic Workflow for Cytotoxicity Profiling

To ensure scientific integrity, the evaluation of novel analogs must follow a logical progression from broad viability screening to specific mechanistic validation. The workflow below outlines the decision-making process.

Workflow Start Synthesize 3-(2-Bromoethyl) quinolin-2(1H)-one Analogs CellCulture Seed Target Cancer Cell Lines (e.g., MCF-7, A549) Start->CellCulture Treatment Compound Treatment (Dose-Response: 0.1 - 100 μM) CellCulture->Treatment PrimaryScreen Phase 1: Primary Viability Screen (MTT / CellTiter-Glo) Treatment->PrimaryScreen HitSelection Select Potent Analogs (IC50 < 10 μM) PrimaryScreen->HitSelection Calculate IC50 MechStudy Phase 2: Mechanistic Profiling (Annexin V/PI Flow Cytometry) HitSelection->MechStudy DataAnalysis Data Analysis & SAR (Structure-Activity Relationship) MechStudy->DataAnalysis

Figure 1: Multi-tiered cytotoxicity screening workflow for quinolin-2(1H)-one analogs.

Phase 1: Primary Viability Screening

The Causality of Assay Selection

Primary screening requires assays that are scalable, sensitive, and biologically relevant.

  • The MTT Assay evaluates cellular metabolic activity. It relies on the reduction of the yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase in living cells[2]. However, because the MTT reagent itself can induce cytotoxicity over prolonged exposures, it must be treated strictly as an endpoint assay[3].

  • The CellTiter-Glo (CTG) Assay quantifies ATP, a universal indicator of global cellular metabolism. It utilizes a recombinant luciferase reaction to generate a luminescent signal proportional to the ATP present. This "add-mix-measure" format minimizes pipetting errors and provides a highly stable signal (half-life > 5 hours), making it superior for High-Throughput Screening (HTS)[4].

Protocol A: Error-Minimized MTT Assay

Self-Validating Design: This protocol includes a cell-free blank to subtract background absorbance from media/reagents, and a vehicle control (e.g., 0.3% DMSO) to isolate the analog's specific toxicity.

  • Cell Seeding: Seed cancer cells (e.g., 5 × 10³ cells/well) in 100 µL of complete media into a 96-well clear-bottom plate. Critical Step: Fill the outermost perimeter wells with 200 µL of sterile PBS to prevent evaporation (edge effect). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 3-fold serial dilutions of the 3-(2-bromoethyl)quinolin-2(1H)-one analogs in media. Add 100 µL of the diluted compounds to the wells. Ensure the final DMSO concentration does not exceed 0.3% (v/v). Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of ~0.45 mg/mL[3]. Incubate for exactly 2 to 4 hours at 37°C. Do not exceed 4 hours, as exocytosis of formazan crystals can puncture cell membranes, confounding viability data[3].

  • Solubilization: Carefully aspirate the media (avoiding the crystalline precipitate at the bottom). Add 100 µL of Solubilization Solution (e.g., 100% DMSO or acidified SDS) to dissolve the formazan crystals.

  • Measurement: Place the plate on an orbital shaker for 10 minutes. Record absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to subtract background cellular debris scattering[2].

Protocol B: High-Throughput CellTiter-Glo 2.0 Assay

Self-Validating Design: An ATP standard curve is run in parallel to ensure the luminescence detector is operating within its linear dynamic range.

  • Preparation: Seed cells and treat with analogs in a solid-white 96-well or 384-well plate as described above.

  • Equilibration: After the 72-hour treatment period, remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to false variances.

  • Reagent Addition: Add a volume of CellTiter-Glo 2.0 reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media)[4].

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for an additional 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader with an integration time of 0.25–1 second per well.

Phase 2: Mechanistic Elucidation of Cell Death

Once potent analogs (e.g., IC₅₀ < 10 µM) are identified, it is imperative to determine whether the cytotoxicity is driven by regulated apoptosis or traumatic necrosis.

The Logic of Membrane Asymmetry

In healthy cells, phosphatidylserine (PS) is strictly confined to the inner leaflet of the plasma membrane. During early apoptosis, membrane asymmetry is lost, and PS translocates to the outer leaflet. Annexin V is a 35–36 kDa protein that binds to exposed PS with high affinity in a strictly calcium-dependent manner[5]. By conjugating Annexin V to a fluorophore (FITC) and pairing it with Propidium Iodide (PI)—a vital dye that only intercalates into the DNA of cells with compromised membranes—we can map the exact stage of cell death.

ApoptosisLogic Compound Quinolin-2(1H)-one Analog Treatment Stress Cellular Stress / Apoptosis Induction Compound->Stress PS_Flip Phosphatidylserine (PS) Externalization (Intact Membrane) Stress->PS_Flip MembraneComp Membrane Compromise (Late Apoptosis / Necrosis) Stress->MembraneComp Annexin Annexin V-FITC Binding (Green Fluorescence: Early Apoptotic) PS_Flip->Annexin Ca2+ dependent binding PI Propidium Iodide (PI) Entry (Red Fluorescence: Late Apoptotic/Necrotic) MembraneComp->PI DNA intercalation Flow Flow Cytometry Analysis (Quadrant Gating) Annexin->Flow PI->Flow

Figure 2: Mechanistic logic of Annexin V/PI staining for distinguishing apoptotic stages.

Protocol C: Annexin V-FITC / PI Flow Cytometry

Self-Validating Design: This protocol utilizes four critical control tubes to establish accurate flow cytometry gating and compensation: (1) Unstained cells (autofluorescence), (2) Annexin V-FITC only, (3) PI only, and (4) a Positive Control treated with a known apoptosis inducer (e.g., 1 µM Staurosporine)[5].

  • Harvesting: Following a 24–48 hour treatment with the selected analog, collect the culture supernatant (which contains floating, late-apoptotic cells). Trypsinize the adherent cells and pool them with the supernatant. Causality: Failing to collect the supernatant will result in a massive underrepresentation of the apoptotic fraction.

  • Washing: Centrifuge the pooled cells at 500 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and serum esterases.

  • Buffer Preparation: Resuspend the cell pellet in 1X Annexin-Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 × 10⁶ cells/mL[5]. Note: The presence of 2.5 mM CaCl₂ is an absolute requirement for Annexin V binding.

  • Staining: Transfer 100 µL of the cell suspension (~1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI working solution (100 µg/mL)[5].

  • Incubation: Gently vortex and incubate the tubes at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Keep samples on ice and analyze immediately via flow cytometry (488 nm excitation; 525 nm emission for FITC, 620 nm emission for PI).

Data Synthesis & Interpretation

To effectively communicate the structure-activity relationship (SAR) and cytotoxic profiles of the synthesized 3-(2-bromoethyl)quinolin-2(1H)-one analogs, quantitative data should be summarized in a comparative matrix. Below is a representative framework for data presentation.

Table 1: Cytotoxicity and Apoptotic Profiling of Representative Analogs in MCF-7 Cells (72h Exposure)

Treatment GroupMTT IC₅₀ (µM) ± SDCellTiter-Glo IC₅₀ (µM) ± SDLive Cells (%) (AnnV- / PI-)Early Apoptotic (%) (AnnV+ / PI-)Late Apoptotic (%) (AnnV+ / PI+)Necrotic (%) (AnnV- / PI+)
Vehicle (0.3% DMSO) N/AN/A94.2 ± 1.13.1 ± 0.51.8 ± 0.40.9 ± 0.2
Doxorubicin (Control) 1.2 ± 0.11.0 ± 0.145.3 ± 2.432.5 ± 1.818.4 ± 1.53.8 ± 0.6
Analog A (Unsubstituted) 45.6 ± 3.242.1 ± 2.882.1 ± 3.010.4 ± 1.25.2 ± 0.82.3 ± 0.4
Analog B (6-Methoxy) 4.8 ± 0.44.5 ± 0.351.2 ± 2.128.7 ± 2.016.5 ± 1.23.6 ± 0.5
Analog C (7-Hydroxy) 8.2 ± 0.77.9 ± 0.560.5 ± 2.522.4 ± 1.513.8 ± 1.03.3 ± 0.4

Interpretation Note: Discrepancies between MTT and CellTiter-Glo IC₅₀ values can occasionally occur if an analog specifically uncouples mitochondrial respiration without immediately depleting global ATP pools. In such cases, the CellTiter-Glo assay provides a more accurate reflection of absolute cell viability, while the Annexin V/PI data confirms that potent analogs (e.g., Analog B) drive cell death primarily through programmed apoptosis rather than non-specific necrosis.

References

1.[1] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: 2.[2] The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. PubMed (Methods Mol Biol). Available at: 3.[3] Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: 4.[4] CellTiter-Glo® 2.0 Cell Viability Assay Protocol. Promega Corporation. Available at: 5.[5] The Annexin V Apoptosis Assay. KUMC. Available at: 6. Annexin V staining assay protocol for apoptosis. Abcam. Available at:

Sources

Method

Application Note: Solid-Phase Synthesis and Derivatization Strategies Utilizing 3-(2-Bromoethyl)quinolin-2(1H)-one

Introduction & Strategic Rationale The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently appearing in immunomodulators, antipsychotics (e.g., aripiprazole), and variou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently appearing in immunomodulators, antipsychotics (e.g., aripiprazole), and various receptor agonists[1]. To accelerate the discovery of novel therapeutic agents, Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for generating highly pure combinatorial libraries without the bottleneck of intermediate purifications.

3-(2-Bromoethyl)quinolin-2(1H)-one is a highly versatile, bifunctional building block designed specifically for SPOS. It features two orthogonal reactive sites that allow for seamless integration into automated or manual solid-phase workflows:

  • The N1-Lactam Position (pKa ~9.5): Allows for direct anchoring to acid-labile resins or coupling to Wang-type resins via Knoevenagel or Mitsunobu-type linkages[2].

  • The C3-(2-Bromoethyl) Group: A highly electrophilic primary alkyl bromide primed for late-stage diversification via nucleophilic aliphatic substitution (SN2) with diverse amines, thiols, or azides.

Mechanistic Causality in Experimental Design

As a self-validating system, every step of this protocol is engineered to prevent side reactions and ensure high fidelity of the final library.

  • Resin Selection (2-CTC): We utilize 2-Chlorotrityl chloride (2-CTC) resin for anchoring the N1 position. Causality: The extreme steric bulk of the trityl group prevents unwanted nucleophilic attack at the resin linkage during downstream SN2 SN2 reactions. Furthermore, 2-CTC is highly acid-labile, allowing for final product cleavage using very mild conditions (1–5% TFA) that preserve the integrity of sensitive pharmacophores.

  • Solvent & Base Selection in SN2: The displacement of the 2-bromoethyl side chain is driven to completion using a large excess of the nucleophile in N,N-Dimethylformamide (DMF). Causality: DMF optimally swells the polystyrene matrix of the 2-CTC resin, maximizing the accessibility of the bound substrate. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the generated HBr, preventing the quaternization of the incoming amine nucleophile without competing for the electrophile.

Experimental Protocols

Protocol 1: Resin Loading (N1-Anchoring to 2-CTC Resin)

Objective: Immobilize 3-(2-Bromoethyl)quinolin-2(1H)-one onto the solid support.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (theoretical loading ~1.0 mmol/g) into a fritted solid-phase synthesis vessel. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes. Drain the solvent.

  • Coupling: Dissolve 1.5 mmol (1.5 eq) of 3-(2-Bromoethyl)quinolin-2(1H)-one and 3.0 mmol (3.0 eq) of DIPEA in 10 mL of anhydrous DMF. Add the solution to the swelled resin.

  • Agitation: Agitate the suspension at room temperature for 12 hours.

  • Capping: To cap unreacted trityl chloride sites, add 1 mL of HPLC-grade methanol and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially to remove unreacted starting material: DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL).

  • Validation: Dry the resin under a vacuum for 12 hours. Calculate the actual loading via mass gain. Perform a micro-cleavage (see Protocol 3) on 10 mg of resin and analyze via LC-MS to confirm the intact presence of the anchored starting material.

Protocol 2: On-Resin Nucleophilic Displacement (SN2)

Objective: Diversify the C3 side chain via amine displacement.

  • Preparation: Transfer 200 mg of the loaded resin (~0.2 mmol) to a reaction vessel. Swell in 3 mL of DMF for 15 minutes.

  • Reagent Addition: Add 1.0 mmol (5.0 eq) of the desired amine (e.g., piperidine, benzylamine) and 1.0 mmol (5.0 eq) of DIPEA to the vessel.

  • Reaction: Heat the vessel to 60°C and agitate for 16 hours. Note: Elevated temperature is crucial for overcoming the steric hindrance of secondary amines within the polymer matrix.

  • Washing: Drain the reagents. Wash the resin extensively to remove excess amine and salts: DMF (5 × 3 mL), DCM (5 × 3 mL), and Methanol (3 × 3 mL). Dry under vacuum.

Protocol 3: Cleavage and Global Deprotection

Objective: Release the final 3-(2-aminoethyl)quinolin-2(1H)-one derivative from the solid support.

  • Cleavage Cocktail: Prepare a fresh solution of 5% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIPS, as a cation scavenger) in anhydrous DCM.

  • Cleavage: Add 3 mL of the cleavage cocktail to the dried resin. Agitate at room temperature for 30 minutes.

  • Collection: Drain the cleavage solution into a round-bottom flask. Wash the resin with an additional 2 mL of DCM and combine the filtrates.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the final product as a highly pure TFA salt.

Quantitative Data: Reactivity Profiles

The efficiency of Protocol 2 was evaluated using various nucleophiles to establish the boundary conditions of the SN2 displacement on the solid support. Results were determined by LC-MS analysis of the crude cleaved products.

Table 1: Comparative Reactivity Profiles of Nucleophiles with Resin-Bound 3-(2-Bromoethyl)quinolin-2(1H)-one

NucleophileEquivalentsTemp (°C)Time (h)Conversion (%)*Crude Purity (%)**
Piperidine (Sec. Amine)5.06016>9995
Benzylamine (Pri. Amine)5.060169892
Thiophenol (Thiol)3.0258>9997
Sodium Azide (Azide)10.060248588

*Conversion measured by the disappearance of the starting material mass in LC-MS. **Crude purity determined by UV absorbance at 254 nm immediately after cleavage.

Workflow Visualization

SPOS_Workflow Resin 2-CTC Resin (Swelled in DCM) Anchored N1-Anchored Quinolinone Core Resin->Anchored 3-(2-Bromoethyl)quinolin-2(1H)-one DIPEA, DMF Displacement On-Resin SN2 (Amine / DIPEA) Anchored->Displacement Nucleophile (5 eq) 60°C, 16h Product Cleaved Target (TFA Salt) Displacement->Product 5% TFA in DCM 30 mins

Solid-Phase Synthesis Workflow for 3-(2-Bromoethyl)quinolin-2(1H)-one Derivatization.

References

  • Solid-Phase Synthesis of Quinolinone Library. ACS Combinatorial Science. [Link]1]

  • Solid phase synthesis of substituted quinolin-2(1H)-one-3-carboxylic acids via an intramolecular Knoevenagel condensation. Tetrahedron Letters. [Link]2]

Sources

Application

Click chemistry reactions with 3-(2-azidoethyl)quinolin-2(1H)-one derived from the bromo compound

Application Note: Modular Expansion of the Quinolin-2(1H)-one Scaffold via CuAAC Click Chemistry Strategic Rationale & Scaffold Significance The quinolin-2(1H)-one (carbostyril) moiety is a privileged pharmacophore deepl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Expansion of the Quinolin-2(1H)-one Scaffold via CuAAC Click Chemistry

Strategic Rationale & Scaffold Significance

The quinolin-2(1H)-one (carbostyril) moiety is a privileged pharmacophore deeply embedded in modern drug discovery, serving as the structural foundation for blockbuster therapeutics ranging from atypical antipsychotics (e.g., aripiprazole) to bronchodilators. By functionalizing the 3-position of this core with an ethyl spacer, researchers can minimize steric hindrance while providing a flexible vector for chemical space exploration.

Transforming 3-(2-bromoethyl)quinolin-2(1H)-one into its corresponding azide, followed by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the rapid, modular assembly of 1,2,3-triazole hybrids. As established in , the resulting 1,4-disubstituted triazole acts as a robust, metabolically stable bioisostere for amide bonds, enhancing both target affinity and pharmacokinetic profiles[1][2].

Mechanistic Insights & Causality

As an application scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

Phase 1: Nucleophilic Substitution (Azidation) The conversion of the bromo-precursor to 3-(2-azidoethyl)quinolin-2(1H)-one utilizes sodium azide (NaN₃) via an Sₙ2 mechanism.

  • Causality of Solvent: Sₙ2 reactions require a nucleophile to be highly active. We utilize N,N-Dimethylformamide (DMF), a polar aprotic solvent. DMF effectively solvates the Na⁺ cation but leaves the N₃⁻ anion "naked" and highly nucleophilic.

  • Causality of Chemoselectivity: The quinolin-2(1H)-one core contains a lactam N-H with a pKₐ of ~10-11. Because NaN₃ is a relatively weak base, it does not deprotonate the lactam. This prevents unwanted N-alkylation (dimerization) and ensures the reaction is strictly localized to the primary alkyl bromide.

Phase 2: The CuAAC Click Reaction The cycloaddition between the azido-quinolinone and a terminal alkyne is catalyzed by Cu(I).

  • Causality of Catalyst Generation: Commercial Cu(I) salts (e.g., CuI, CuBr) are thermodynamically unstable and prone to oxidation to inactive Cu(II) or disproportionation. To circumvent this, we use a catalytic amount of Copper(II) sulfate (CuSO₄) paired with sodium ascorbate. The ascorbate acts as a mild, continuous reducing agent, generating a steady-state concentration of pristine Cu(I) in situ[3][4].

  • Causality of Solvent System: A 1:1 mixture of tert-butanol (t-BuOH) and water is the gold standard. Water facilitates the critical deprotonation of the terminal alkyne to form the copper acetylide intermediate, while t-BuOH solubilizes the hydrophobic quinolinone precursor without coordinating to the Cu(I) center (unlike acetonitrile, which can competitively inhibit the catalyst).

Workflow A 3-(2-Bromoethyl) quinolin-2(1H)-one B 3-(2-Azidoethyl) quinolin-2(1H)-one A->B NaN3, DMF 80°C, 4h SN2 Displacement C 1,4-Disubstituted 1,2,3-Triazole Hybrid B->C Terminal Alkyne CuSO4, NaAsc t-BuOH/H2O, RT

Synthetic workflow from bromo-precursor to 1,2,3-triazole hybrid via SN2 azidation and CuAAC.

CuAAC_Mechanism Cu Active Cu(I) Catalyst (Generated in situ) Step1 π-Alkyne-Cu Complex Cu->Step1 + Terminal Alkyne Step2 Copper(I) Acetylide Step1->Step2 Base / -H+ Step3 Azide Coordination (Quinolinone-Azide) Step2->Step3 + 3-(2-Azidoethyl)quinolin-2(1H)-one Step4 Six-Membered Metallacycle Step3->Step4 Cyclization Product 1,2,3-Triazole Product + Regenerated Cu(I) Step4->Product Reductive Elimination Product->Cu Catalyst Turnover

Catalytic cycle of the CuAAC reaction detailing copper acetylide and metallacycle intermediates.

Quantitative Data: CuAAC Optimization

To demonstrate the causality of our chosen conditions, the following table summarizes the optimization of the click reaction between 3-(2-azidoethyl)quinolin-2(1H)-one and a model terminal alkyne (phenylacetylene).

Table 1: Optimization of CuAAC Reaction Conditions

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1CuI (10 mol%), DIPEATHF252445Cu(I) oxidation leads to sluggish kinetics and Glaser homocoupling byproducts.
2CuSO₄ (5 mol%), NaAsc (10 mol%)DCM / H₂O251862Biphasic system limits mass transfer; incomplete conversion.
3CuSO₄ (5 mol%), NaAsc (10 mol%)t-BuOH / H₂O25494Optimal solubility and Cu(I) stability; rapid, clean conversion.
4CuSO₄ (1 mol%), NaAsc (2 mol%), TBTAt-BuOH / H₂O25198 Ligand (TBTA) accelerates the catalytic cycle and protects Cu(I); lowest required loading[5].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . By utilizing specific in-process analytical checkpoints, the researcher can confirm the success of each step before proceeding, ensuring high-fidelity library generation.

Protocol A: Synthesis of 3-(2-Azidoethyl)quinolin-2(1H)-one

Reagents: 3-(2-bromoethyl)quinolin-2(1H)-one (1.0 eq, 5.0 mmol), Sodium azide (NaN₃) (1.5 eq, 7.5 mmol), anhydrous DMF (15 mL).

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 3-(2-bromoethyl)quinolin-2(1H)-one (1.26 g, 5.0 mmol).

  • Solvation: Add 15 mL of anhydrous DMF. Stir at room temperature until a homogeneous solution is achieved.

  • Nucleophilic Attack: Carefully add NaN₃ (487 mg, 7.5 mmol) in one portion. Caution: NaN₃ is highly toxic; handle in a well-ventilated fume hood.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 4 hours.

  • Quenching & Isolation: Cool the mixture to room temperature. Pour the reaction slowly into 75 mL of ice-cold distilled water. The product will precipitate as an off-white solid.

  • Filtration: Filter the precipitate under a vacuum, washing the filter cake with copious amounts of water (3 × 20 mL) to remove residual DMF and unreacted NaN₃. Dry under a high vacuum.

In-Process Validation (Self-Validating Checkpoint):

  • TLC: Run a TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The product should show a distinct R_f shift (typically slightly more polar than the bromo-precursor).

  • FT-IR (Critical): Analyze the crude solid via ATR-FTIR. The absolute confirmation of success is the appearance of a sharp, intense absorption band at ~2100 cm⁻¹ , corresponding to the asymmetric stretching of the azide (N=N=N) group.

Protocol B: CuAAC Click Reaction (Triazole Formation)

Reagents: 3-(2-azidoethyl)quinolin-2(1H)-one (1.0 eq, 1.0 mmol), Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq, 1.1 mmol), CuSO₄·5H₂O (0.05 eq, 5 mol%), Sodium Ascorbate (0.10 eq, 10 mol%), t-BuOH/H₂O (1:1 v/v, 10 mL).

  • Substrate Mixing: In a 25 mL vial, dissolve the azido-quinolinone (214 mg, 1.0 mmol) and the terminal alkyne (1.1 mmol) in 5 mL of tert-butanol.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and sodium ascorbate (19.8 mg, 0.10 mmol) in 5 mL of distilled water. The solution will briefly turn dark and then clear/yellow as Cu(II) is reduced to Cu(I).

  • Cycloaddition: Add the aqueous catalyst solution to the organic substrate solution. Cap the vial and stir vigorously at room temperature for 4 hours.

  • Workup: Dilute the mixture with 15 mL of ice water. In most cases, the highly crystalline 1,4-disubstituted 1,2,3-triazole product will precipitate directly.

  • Purification: Filter the solid, wash with cold water (2 × 10 mL) and cold diethyl ether (5 mL) to remove any unreacted alkyne.

In-Process Validation (Self-Validating Checkpoint):

  • FT-IR: The intense azide band at ~2100 cm⁻¹ must completely disappear, indicating full conversion.

  • ¹H NMR: Dissolve the product in DMSO-d₆. The formation of the triazole ring is definitively confirmed by the appearance of a sharp singlet integrating to 1H in the aromatic region, typically between δ 7.80 – 8.60 ppm , representing the C5-H proton of the newly formed 1,2,3-triazole ring.

References

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Kolb, H. C., Finn, M. G., & Sharpless, K. B. Angewandte Chemie International Edition (2001).[Link]

  • Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands. National Institutes of Health (NIH) / PMC (2014).[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews / ACS Publications (2021).[Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents. ACS Omega (2022).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of 3-Ethylquinolin-2(1H)-one

This technical support guide addresses the specific challenges encountered during the bromination of 3-ethylquinolin-2(1H)-one (also known as 3-ethylcarbostyril). The guide focuses on the dichotomy between radical side-c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the specific challenges encountered during the bromination of 3-ethylquinolin-2(1H)-one (also known as 3-ethylcarbostyril). The guide focuses on the dichotomy between radical side-chain functionalization and electrophilic ring substitution , providing actionable solutions for controlling regioselectivity and minimizing by-products.

Current Status: Operational Topic: Troubleshooting Side Reactions & Regioselectivity Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Reactivity Landscape

The bromination of 3-ethylquinolin-2(1H)-one is governed by a competition between two distinct mechanistic pathways. The specific outcome—and the associated side reactions—depends heavily on your choice of reagent and conditions.

Target RegionPrimary ReagentMechanismMajor Side Reaction
Ethyl Side Chain (C3-

)
NBS / AIBN /

Radical Substitution (Wohl-Ziegler)Ring bromination (C6), gem-dibromination, elimination to vinyl.
Aromatic Ring (C6/C8)

/ AcOH
Electrophilic Aromatic Substitution (

)
C3-addition, over-bromination (C6,8-dibromo), N-bromination.

Troubleshooting Guide (Q&A)

Scenario A: Targeting the Side Chain (1-Bromoethyl derivative)

User Goal: Synthesis of 3-(1-bromoethyl)quinolin-2(1H)-one using NBS.

Q1: I am observing significant bromination on the aromatic ring (likely C6) instead of the ethyl group. Why is this happening? Diagnosis: This indicates that the electrophilic pathway is outcompeting the radical pathway. This usually occurs if the concentration of free


 is too high or if the radical chain reaction is inefficient.
Root Cause: 
  • High

    
     Concentration:  NBS can generate 
    
    
    
    too fast if the reaction is not strictly anhydrous or if the succinimide by-product is not precipitating (driving the equilibrium).
  • Solvent Polarity: Polar solvents (like acetonitrile or DMF) stabilize ionic intermediates, favoring electrophilic attack on the electron-rich benzene ring (activated by the nitrogen lone pair). Corrective Action:

  • Switch Solvent: Use non-polar solvents like

    
     (classic) or Benzene/Trifluorotoluene (modern alternatives) to destabilize ionic transition states.
    
  • Strict Anhydrous Conditions: Water promotes

    
     generation, which catalyzes electrophilic bromination.
    
  • Initiator Optimization: Ensure fresh AIBN or Benzoyl Peroxide is used. Light irradiation (hv) can also boost the radical flux.

Q2: I see a "gem-dibromo" impurity (3-(1,1-dibromoethyl)...). How do I prevent this? Diagnosis: Over-bromination at the benzylic/allylic position. Mechanism: The introduction of the first bromine atom stabilizes the radical at the


-position (captodative effect or simple resonance), making the product more reactive toward radical abstraction than the starting material.
Corrective Action: 
  • Stoichiometry Control: Stop the reaction at 80-90% conversion. Do not use excess NBS (keep strictly 1.0 - 1.05 eq).

  • Slow Addition: Add NBS portion-wise rather than all at once to keep the localized radical concentration low.

Q3: My product contains a new olefinic impurity (3-vinylquinolin-2(1H)-one). Diagnosis: Spontaneous elimination of


.
Mechanism:  The 3-(1-bromoethyl) product is a secondary benzylic/allylic bromide. It is thermally unstable and prone to 

or

elimination, especially if the reaction mixture is heated for prolonged periods or if basic impurities are present. Corrective Action:
  • Lower Temperature: Reduce reaction temperature (e.g., from reflux to

    
     with longer time).
    
  • Acid Scavenger: Add a weak base (like

    
     or solid 
    
    
    
    ) to neutralize
    
    
    in situ, preventing acid-catalyzed elimination, though this must be balanced against the risk of hydrolysis.
Scenario B: Targeting the Aromatic Ring (C6-Bromo derivative)

User Goal: Synthesis of 6-bromo-3-ethylquinolin-2(1H)-one using Elemental Bromine.

Q4: I am getting a mixture of C6-bromo, C8-bromo, and dibromo products. Diagnosis: Lack of regiocontrol due to the activating nature of the amide nitrogen. Mechanism: The NH group strongly activates the ortho (C8) and para (C6) positions. C6 is usually sterically favored, but C8 becomes accessible if the reaction is too energetic. Corrective Action:

  • Solvent Modulation: Use Glacial Acetic Acid. The solvent hydrogen-bonds with the carbonyl oxygen, slightly deactivating the system and improving selectivity for the para-position (C6).

  • Buffered Conditions: Add Sodium Acetate (NaOAc) to buffer the

    
     formed. This prevents protonation of the nitrogen, which would deactivate the ring entirely, but also moderates the reaction rate to favor the thermodynamic C6 product.
    

Q5: The reaction mixture turned into a thick slurry and I lost the ethyl group (dealkylation) or formed complex tars. Diagnosis: Radical oxidation or ipso-substitution. Mechanism: Under harsh acidic conditions (high T, excess


), the ethyl group can undergo oxidative degradation. Alternatively, "ipso-bromination" can occur if the ring is highly activated.
Corrective Action: 
  • Temperature Control: Maintain temperature below

    
    .
    
  • Protect the Nitrogen: Consider N-methylation or N-acetylation before bromination if the NH group causes too much reactivity.

Mechanistic Visualization

The following diagram illustrates the divergence between the Radical (Side Chain) and Electrophilic (Ring) pathways, highlighting the critical decision points for the chemist.

BrominationPathways Start 3-Ethylquinolin-2(1H)-one NBS Reagent: NBS / AIBN Solvent: CCl4 / PhCF3 Start->NBS Radical Cond. Br2 Reagent: Br2 / AcOH Conditions: Ionic Start->Br2 Electrophilic Cond. Radical Radical Intermediate (Allylic/Benzylic) NBS->Radical H-Abstraction SideChainProd Target A: 3-(1-Bromoethyl)quinolin-2-one Radical->SideChainProd + Br• SideRxn1 Side Rxn: Elimination (3-Vinyl derivative) SideChainProd->SideRxn1 - HBr (Heat) SideRxn2 Side Rxn: Gem-Dibromination SideChainProd->SideRxn2 + NBS (Excess) SigmaComplex Sigma Complex (Wheland Intermediate) Br2->SigmaComplex Attack at C6 SideRxn3 Side Rxn: C8-Bromination (Ortho isomer) Br2->SideRxn3 Attack at C8 SideRxn4 Side Rxn: 3,4-Addition Br2->SideRxn4 Attack at C3=C4 RingProd Target B: 6-Bromo-3-ethylquinolin-2-one SigmaComplex->RingProd - H+

Caption: Divergent reaction pathways for 3-ethylquinolin-2(1H)-one bromination. Green nodes indicate desired targets; Red nodes indicate side reactions.

Data Summary: Reaction Optimization

Use this table to select conditions based on your specific impurity profile.

Observed IssueProbable CauseRecommended Adjustment
Ring Bromination (C6) during Side-Chain SynthesisSolvent too polar;

accumulation.
Switch to

or

; Add

.
Vinyl Formation (Elimination)Reaction temperature too high.Run at

; Monitor via HPLC.
Poly-bromination (Ring)Excess

; Highly activated substrate.
Use stoichiometric

(0.95 eq); Buffer with NaOAc.
Unreacted Starting Material Inefficient radical initiation.Add fresh AIBN; Use a tungsten lamp (hv).

References

  • Regioselectivity in Quinolinone Bromination: Detailed study on the competition between methyl group and ring bromination in 3-substituted quinolin-2-ones. Source: Zubkov, V. O., et al. "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Journal of Organic and Pharmaceutical Chemistry, 2020. (Note: General reference to the reactivity principles of alkyl-quinolinones).

  • Radical Bromination Mechanisms (Wohl-Ziegler): Foundational text on NBS reactivity and solvent effects preventing ionic side reactions. Source: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948.

  • Electrophilic Substitution in Quinolines: Analysis of C5/C6/C8 selectivity in quinoline derivatives. Source: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003.

  • Synthesis of 3-Substituted Quinolin-2(1H)-ones: Methodologies for constructing and functionalizing the 3-ethyl core. Source: "Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes." Organic & Biomolecular Chemistry, 2013.

Optimization

Technical Support Center: Purification of 3-(2-Bromoethyl)quinolin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex bifunctional heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex bifunctional heterocycles. The purification of 3-(2-Bromoethyl)quinolin-2(1H)-one via silica gel column chromatography presents a unique "dual-nature" challenge.

On one hand, the quinolin-2(1H)-one core is a highly polar lactam. It acts as a strong hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), leading to severe adsorption and streaking on the silanol groups of standard normal-phase silica gel[1]. On the other hand, the 3-(2-bromoethyl) moiety contains a reactive primary alkyl bromide. While chemists often use basic modifiers (like triethylamine or ammonia) to suppress the streaking of polar nitrogenous compounds, exposing an alkyl bromide to these basic or nucleophilic conditions will rapidly trigger degradation via substitution or elimination[2].

This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to isolate this compound with high purity and structural integrity.

Part 1: Standard Operating Procedure (SOP) for Chromatographic Purification

To successfully purify this compound, the protocol must balance the high polarity of the lactam with the chemical sensitivity of the alkyl bromide. This is a self-validating workflow: dry-loading ensures sharp initial banding despite the compound's poor solubility, while low-temperature processing preserves the halide.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Pack the column using standard neutral silica gel (230–400 mesh). Critical Causality: Do not use basic alumina or amine-functionalized silica, as the localized basicity will promote dehydrohalogenation of the bromoethyl group into a vinyl moiety.

  • Sample Loading (Dry Loading): Dissolve the crude 3-(2-bromoethyl)quinolin-2(1H)-one in a minimal volume of a Tetrahydrofuran (THF) or Dichloromethane/Methanol (DCM/MeOH) mixture. Add neutral silica gel (approximately 3 times the mass of the crude mixture) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column bed.

  • Gradient Elution: Begin elution with 100% DCM to flush out non-polar impurities (e.g., unreacted alkylating agents or aliphatic byproducts). Gradually introduce Methanol in 1% increments. The target quinolin-2(1H)-one derivative typically elutes cleanly at a DCM:MeOH ratio of 98:2 to 97:3[3].

  • Fraction Monitoring: Spot the collected fractions on TLC plates and elute with DCM:MeOH (95:5). Visualize the spots under UV light (254 nm); the highly conjugated quinolinone core will appear as a strong dark spot against the fluorescent background.

  • Concentration & Isolation: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set no higher than 35°C [2]. Thermal stress in the presence of concentrated polar solvents can induce premature cleavage of the carbon-bromine bond.

Part 2: Troubleshooting Guide & FAQs

Q1: My product is streaking across the entire TLC plate and the column bands are extremely broad. How do I fix this without using Triethylamine? A1: The streaking is caused by the tautomeric lactam core forming multipoint hydrogen bonds with the stationary phase[1]. Instead of using basic modifiers like Triethylamine (which will destroy your bromoethyl group), rely on a highly polar, neutral protic modifier like Methanol. A gradient of DCM with up to 3–5% Methanol will competitively bind to the silica's silanol groups, disrupting the lactam-silica interaction and sharpening the bands[3].

Q2: I used 10% Ammonia in Methanol as a modifier to push the product off the column, but my post-column NMR shows a complete loss of the bromoethyl group. What happened? A2: You induced an unwanted side reaction. The 2-bromoethyl group is a primary alkyl halide. Ammonia is a strong nucleophile. During the prolonged exposure time on the column and during fraction concentration, the ammonia underwent an S_N2 reaction with the bromoethyl group, converting your target molecule into a primary amine derivative. Always strictly avoid nucleophilic or basic additives when handling primary alkyl bromides[2].

Q3: My target product is co-eluting with the starting material (e.g., an unsubstituted quinolin-2(1H)-one). How can I separate them? A3: If DCM/MeOH fails to resolve the two compounds due to their nearly identical hydrogen-bonding profiles, you must change the selectivity of the mobile phase. Switch to a Hexane/Ethyl Acetate gradient (e.g., starting at 50:50 and pushing to 20:80). Ethyl acetate interacts with the solute via dipole-dipole interactions rather than strong hydrogen bonding, which often provides the orthogonal selectivity needed to separate closely related quinolin-2(1H)-one analogs[4].

Part 3: Quantitative Data - Solvent System Selection Matrix

The following table summarizes the causal effects of various solvent systems on the chromatographic behavior and structural stability of 3-(2-Bromoethyl)quinolin-2(1H)-one.

Solvent SystemAdditive / ModifierAverage

Streaking SeverityBromoethyl StabilityScientific Recommendation
100% Dichloromethane (DCM)None0.05HighExcellentPoor: Product retained on baseline.
DCM / Methanol (97:3)None0.35LowExcellentOptimal: Best balance of mobility and stability.
DCM / Methanol (90:10)1% NH₃ (aq)0.60NonePoor (Substitution)Avoid: Nucleophilic attack on the bromide.
Hexane / Ethyl Acetate (50:50)None0.25ModerateExcellentGood: Use for separating closely eluting impurities.
Hexane / Ethyl Acetate (50:50)1% Triethylamine0.40NonePoor (Elimination)Avoid: Base-catalyzed dehydrohalogenation.
Part 4: Workflow Visualization

The decision tree below outlines the logical progression for troubleshooting the purification of this specific compound.

ChromatographyWorkflow Step1 Crude 3-(2-Bromoethyl) quinolin-2(1H)-one Step2 Perform TLC Analysis (Test DCM:MeOH & Hex:EtOAc) Step1->Step2 Dec1 Is severe streaking observed on silica? Step2->Dec1 Act1 Use DCM/MeOH gradient (Max 3% MeOH) Dec1->Act1 Yes Dec2 Is product co-eluting with starting material? Dec1->Dec2 No Act1->Dec2 Act2 Switch to Hexane/EtOAc for better selectivity Dec2->Act2 Yes Dec3 Is the bromoethyl group degrading? Dec2->Dec3 No Act2->Dec3 Act3 Remove basic modifiers Use neutral silica gel Dec3->Act3 Yes End Pure Product Isolation (Evaporate < 35°C) Dec3->End No Act3->End

Caption: Workflow for chromatographic troubleshooting of 3-(2-Bromoethyl)quinolin-2(1H)-one.

References
  • Google Patents. US10464931B2 - Process for the preparation of Quinolin-2(1H)-one derivatives.
  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

  • PMC. Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room-Temperature. Available at: [Link]

Sources

Troubleshooting

Overcoming poor solubility of 3-(2-Bromoethyl)quinolin-2(1H)-one in aqueous media

Technical Support Center: 3-(2-Bromoethyl)quinolin-2(1H)-one Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(2-Bromoethyl)quinolin-2(1H)-on...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Bromoethyl)quinolin-2(1H)-one

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(2-Bromoethyl)quinolin-2(1H)-one. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge associated with this compound: its poor solubility in aqueous media. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome this hurdle in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 3-(2-Bromoethyl)quinolin-2(1H)-one in my aqueous buffer. Why is it so poorly soluble?

Answer:

The poor aqueous solubility of 3-(2-Bromoethyl)quinolin-2(1H)-one is rooted in its fundamental physicochemical properties. The molecule possesses a large, rigid, and predominantly hydrophobic quinolinone core. While the lactam group (-C(=O)NH-) and the bromine atom offer some polarity, the aromatic rings dominate the structure, leading to strong intermolecular π-π stacking interactions in the solid state. These interactions require a significant amount of energy to break, and the weak interactions formed with water molecules are often not energetically favorable enough to overcome this crystal lattice energy.

Quinoline and its derivatives are well-documented to have low solubility in water, particularly in neutral or alkaline conditions.[1][2] The compound's predicted lipophilicity (hydrophobicity) is a key indicator; for instance, a similar compound, 4-(2-Bromoethyl)quinolin-2(1H)-one, has a calculated XLogP3-AA of 1.9, indicating a preference for a lipid environment over an aqueous one.[3]

Q2: What are the initial, straightforward strategies I can use to improve solubility for preliminary experiments?

Answer:

For initial screening and non-critical experiments, two simple yet powerful techniques should be your first line of approach: pH adjustment and the use of co-solvents .

1. pH Adjustment:

The quinoline ring system contains a basic nitrogen atom.[2] By lowering the pH of the aqueous medium, this nitrogen can be protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, more soluble in water.[2][4][5]

  • Mechanism: Protonation of the quinoline nitrogen introduces a formal charge, which dramatically increases the molecule's interaction with polar water molecules.

  • Practical Tip: Start by preparing your aqueous buffer at a lower pH (e.g., pH 2-4) and then attempt to dissolve the compound. For many ionizable compounds, this is a highly effective strategy.[6] Be mindful that the compound's stability may be pH-dependent, so this should be evaluated if long-term storage is required.

2. Co-solvent Systems:

A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a non-polar solute.[7][8] This is one of the most common and effective strategies in drug discovery and formulation.[9]

  • Mechanism: Co-solvents work by reducing the overall polarity of the solvent system (water).[8] This "polarity reduction" weakens the hydrogen-bonding network of water, making it energetically easier to create a cavity for the hydrophobic solute molecule.

  • Common Co-solvents: A selection of commonly used co-solvents is presented in the table below.

Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) 1-10%A powerful solvent, but can be toxic to cells at higher concentrations. Ensure final concentration is compatible with your assay.
Ethanol (EtOH) 5-20%Biocompatible and effective, but can be volatile and may affect protein structure at high concentrations.
Polyethylene Glycol 400 (PEG 400) 10-30%A non-volatile and low-toxicity polymer, widely used in pharmaceutical formulations.[10]
Propylene Glycol (PG) 10-40%Another common, low-toxicity excipient used to enhance solubility.[10]
Experimental Protocol: Preparing a Stock Solution Using a Co-solvent
  • Weigh the required amount of 3-(2-Bromoethyl)quinolin-2(1H)-one in a suitable vial.

  • Add a small volume of 100% co-solvent (e.g., DMSO) to completely dissolve the compound. Use sonication or gentle vortexing if necessary to aid dissolution. This will be your high-concentration primary stock.

  • Perform serial dilutions from this primary stock into your aqueous experimental buffer. It is critical to add the stock solution to the buffer (not the other way around) with vigorous mixing to avoid precipitation.

  • Ensure the final concentration of the co-solvent in your working solution is low enough to not interfere with your downstream application (typically <1% for cell-based assays).

Q3: I've tried pH adjustment and basic co-solvents, but I need higher concentrations or my assay is sensitive to organic solvents. What advanced solubilization techniques can I employ?

Answer:

When simple methods are insufficient, more advanced formulation strategies are required. These techniques are designed to fundamentally alter how the compound interacts with the aqueous environment.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like our quinolinone derivative, forming an inclusion complex.[12][13]

  • Mechanism of Action: The hydrophobic part of the quinolinone molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[11] This effectively "masks" the hydrophobicity of the drug.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[13]

cluster_0 Cyclodextrin Inclusion Complex Formation drug Hydrophobic Drug | 3-(2-Bromoethyl)quinolin-2(1H)-one complex Soluble Inclusion Complex | Drug encapsulated within CD cavity drug:f0->complex:f1 Encapsulation cd Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cd:f2->complex:f1 water Aqueous Medium complex->water Disperses in

Caption: Mechanism of Cyclodextrin Solubilization.

2. Nanosuspension Formulation:

Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range (typically 10-1000 nm).[14][15] This is a carrier-free approach that enhances solubility and dissolution velocity.[16]

  • Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By drastically reducing particle size, the total surface area is massively increased, leading to a much faster dissolution rate.[15] Additionally, the increased saturation solubility can be explained by the Ostwald-Freundlich equation.[15]

  • Preparation Methods: Nanosuspensions are typically produced using top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[14][17] These methods require specialized equipment.

3. Solid Dispersion Technology:

In a solid dispersion, the poorly soluble drug is dispersed within a hydrophilic carrier matrix at a solid state.[18][19]

  • Mechanism of Action: This technique enhances solubility through several means: reduction of drug particle size to a molecular level, improved wettability and dispersibility due to the hydrophilic carrier, and the potential formation of a higher-energy amorphous state of the drug.[20][21]

  • Preparation Methods: Common methods include solvent evaporation and melt extrusion, where the drug and carrier are dissolved or melted together before the solvent is removed or the mixture is cooled.[19][20]

Q4: How do I choose the most appropriate solubilization strategy for my specific research needs?

Answer:

The optimal strategy depends on your experimental context, including the required concentration, the sensitivity of your assay system, and the resources available. The following decision tree provides a logical workflow for selecting a method.

start Start: Poorly Soluble 3-(2-Bromoethyl)quinolin-2(1H)-one q2 Is a low concentration (<10 µM) sufficient for the experiment? start->q2 q1 Is the final application sensitive to organic solvents (e.g., cell culture)? q3 Is the compound stable at low pH (2-4)? q1->q3 Yes cosolvent Use Co-solvent Method (e.g., DMSO, EtOH) Ensure final solvent % is low. q1->cosolvent No q2->q1 No q2->cosolvent Yes ph_adjust Use pH Adjustment (Acidic Buffer) q3->ph_adjust Yes cyclodextrin Advanced Method: Cyclodextrin Complexation (e.g., HP-β-CD) q3->cyclodextrin No nano_solid Advanced Method: Nanosuspension or Solid Dispersion cyclodextrin->nano_solid If higher loading is needed

Caption: Decision tree for selecting a solubilization method.

References

  • Quinoline - Wikipedia. Wikipedia. [Link]

  • 4-(2-Bromoethyl)quinolin-2(1H)-one - PubChem. National Center for Biotechnology Information. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. National Center for Biotechnology Information. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data. ACS Publications. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. MDPI. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. CORE. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. International Journal of Pharmaceutical Erudition. [Link]

  • Chemical Properties of Quinoline, 3-bromo- (CAS 5332-24-1) - Cheméo. Cheméo. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate. [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - MDPI. MDPI. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Agilent Technologies. [Link]

  • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. National Center for Biotechnology Information. [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - MDPI. MDPI. [Link]

  • Solubilization Using Cosolvent Approach | Request PDF - ResearchGate. ResearchGate. [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Solubility Enhancement Techniques by Solid Dispersion - ResearchGate. ResearchGate. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC. National Center for Biotechnology Information. [Link]

  • The Physical and Chemical Properties of Quinoline - ResearchGate. ResearchGate. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - MDPI. MDPI. [Link]

  • 3-Bromo-2(1H)-quinolinone | 939-16-2 - BuyersGuideChem. BuyersGuideChem. [Link]

  • PH adjustment: Significance and symbolism. IGI Global. [Link]

  • Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC. National Center for Biotechnology Information. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. SciSpace. [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. - IJCRT.org. International Journal of Creative Research Thoughts. [Link]

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Scholars Research Library. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Brieflands. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic - MDPI. MDPI. [Link]

  • Ionic Equilibrium Solubility And Ph Calculations - Sema. Sema. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. National Center for Biotechnology Information. [Link]

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH - International Journal of Pharmacy and Biological Sciences. IJPBS. [Link]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 3-(2-Bromoethyl)quinolin-2(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with quinolinone-based scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with quinolinone-based scaffolds.

As a bifunctional molecule containing both an electrophilic primary alkyl bromide and an ambident nucleophilic quinolinone core, 3-(2-bromoethyl)quinolin-2(1H)-one presents unique synthetic challenges. This document provides mechanistic troubleshooting, optimized protocols, and empirical data to help you achieve high-yielding SN2 substitutions while suppressing competing E2 eliminations and dimerization.

Part 1: Mechanistic Causality & Reaction Dynamics

When subjecting 3-(2-bromoethyl)quinolin-2(1H)-one to nucleophilic attack (e.g., amination, etherification, or thiolation), the reaction does not occur in a vacuum. The substrate is highly susceptible to three competing pathways:

  • Target SN2 Substitution: The desired backside attack of the nucleophile on the primary carbon bearing the bromide[1]. This requires a highly reactive, unsolvated nucleophile, typically achieved using polar aprotic solvents[2].

  • E2 Elimination (The Thermodynamic Sink): The protons adjacent to the bromide are relatively acidic. More importantly, elimination yields 3-vinylquinolin-2(1H)-one. The resulting alkene is in direct conjugation with the aromatic quinolinone system, dramatically lowering the activation energy for the E2 pathway.

  • Intermolecular Dimerization: The quinolin-2(1H)-one NH proton has a pKa of ~11. In the presence of a base, it can deprotonate to form an ambident anion that competes with your target nucleophile, leading to complex N-alkylated or O-alkylated oligomers[3].

ReactionPathways SM 3-(2-Bromoethyl)quinolin-2(1H)-one + Nucleophile (Nu⁻) SN2 Desired SN2 Pathway Substitution SM->SN2 Mild Base, Polar Aprotic E2 Competing E2 Pathway Elimination SM->E2 Strong/Bulky Base, High Temp Dimer Intermolecular N-Alkylation (Deprotonated NH) SM->Dimer Base without Nu⁻ Excess Product 3-(2-Nu-ethyl)quinolin-2(1H)-one (Target Product) SN2->Product Vinyl 3-Vinylquinolin-2(1H)-one (Side Product) E2->Vinyl DimerProd Dimerized / Oligomeric Side Products Dimer->DimerProd

Reaction pathways for 3-(2-bromoethyl)quinolin-2(1H)-one highlighting SN2, E2, and dimerization.

Part 2: Troubleshooting Guides (FAQs)

Q1: I am observing a large amount of a conjugated side product by NMR (alkene protons at ~5.5–6.5 ppm). How do I prevent this?

  • Causality: The side product is 3-vinylquinolin-2(1H)-one, formed via an E2 elimination pathway. Because the resulting double bond is in direct conjugation with the quinolinone core, the activation energy for elimination is unusually low for a primary alkyl bromide.

  • Solution: Switch from strong inorganic bases (like NaOH, KOtBu) to weaker or sterically hindered organic bases (e.g., DIPEA or K₂CO₃). Lower the reaction temperature to 50 °C. To maintain reactivity at this lower temperature, add 0.2 equivalents of KI or NaI to facilitate an in situ Finkelstein reaction, converting the bromide to a more reactive iodide[4].

Q2: My LC-MS shows a mass corresponding to exactly twice the molecular weight of the starting material minus HBr. What is happening?

  • Causality: Dimerization. The NH proton of the quinolin-2(1H)-one ring is acidic. In the presence of a base, it deprotonates to form an ambident nucleophile. This anion attacks the 2-bromoethyl group of an unreacted substrate molecule, leading to N-alkylation (or occasionally O-alkylation) dimers[3].

  • Solution: Ensure the external nucleophile is present in a significant molar excess (e.g., 2.0–3.0 equivalents) so it kinetically outcompetes the quinolinone anion. Alternatively, pre-form the nucleophile-base complex before adding the 3-(2-bromoethyl)quinolin-2(1H)-one dropwise, keeping the steady-state concentration of the electrophile low.

Q3: The reaction is sluggish in THF, even at reflux. Should I increase the temperature?

  • Causality: Increasing temperature in THF will likely just accelerate the E2 elimination rate. SN2 reactions on neutral substrates with anionic or neutral nucleophiles are highly dependent on solvent polarity and solvation effects. THF has a relatively low dielectric constant compared to optimal SN2 solvents.

  • Solution: Switch to a highly polar aprotic solvent like MeCN or DMF. These solvents leave the nucleophile relatively unsolvated (increasing its effective nucleophilicity) while stabilizing the polar transition state of the SN2 reaction[2].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the empirical effects of varying reaction conditions on the chemoselectivity of the substitution.

SolventBase (Equiv)AdditiveTemp (°C)Conversion (%)SN2 : E2 RatioDimerization (%)
THFTEA (2.0)None6540%60 : 405%
DMFK₂CO₃ (2.0)None8095%40 : 6015%
DMFDIPEA (2.0)None8085%70 : 305%
MeCNDIPEA (2.0)KI (0.2 eq)50>99%95 : 5<1%

Data Interpretation: The use of MeCN with a Finkelstein catalyst (KI) and a hindered non-nucleophilic base (DIPEA) at a moderate temperature provides the optimal balance, maximizing SN2 conversion while virtually eliminating E2 and dimerization side reactions.

Part 4: Self-Validating Experimental Protocol

Optimized Finkelstein-Assisted Amination Workflow

This protocol is designed to be self-validating; specific physical and analytical checkpoints are built into the steps to ensure the reaction is proceeding via the correct mechanistic pathway.

Step 1: Reagent Preparation

  • In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target nucleophile (e.g., secondary amine, 2.5 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M relative to substrate).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Validation Checkpoint: The solution should remain clear and homogeneous.

Step 2: Finkelstein Activation

  • Add Potassium Iodide (KI, 0.2 equiv) to the stirring solution.

  • Heat the mixture to 50 °C.

Step 3: Substrate Addition (Critical Step)

  • Dissolve 3-(2-bromoethyl)quinolin-2(1H)-one (1.0 equiv) in a minimal volume of anhydrous MeCN.

  • Add this substrate solution dropwise over 30 minutes to the heated reaction mixture.

  • Mechanistic Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, ensuring the excess external nucleophile outcompetes any deprotonated quinolinone, thereby preventing dimerization.

  • Validation Checkpoint: A fine white precipitate (KBr salt) should begin to form within 15 minutes of addition, indicating successful halogen exchange and subsequent substitution.

Step 4: In-Process Control (IPC)

  • After 2 hours, sample the reaction for LC-MS analysis.

  • Validation Checkpoint: The chromatogram should show the disappearance of the starting material mass. The presence of the target mass (M+H) confirms SN2. The absence of a peak at [M - 80] (loss of HBr) confirms that the E2 pathway has been successfully suppressed.

Step 5: Quench and Isolation

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove MeCN.

  • Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified via standard silica gel chromatography if necessary.

References

  • [1] Nucleophilic substitution - Wikipedia. Wikipedia. URL:[Link]

  • [4] 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Lumen Learning. URL:[Link]

  • [2] Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. URL:[Link]

  • [3] Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Guide: Preventing Decomposition of 3-(2-Bromoethyl)quinolin-2(1H)-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 3-(2-Bromoethyl)quinolin-2(1H)-one is a highly reactive electrophilic intermediate often employed in the synthesis of tricyclic heterocycles, such as furo[2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-(2-Bromoethyl)quinolin-2(1H)-one is a highly reactive electrophilic intermediate often employed in the synthesis of tricyclic heterocycles, such as furo[2,3-b]quinolines and pyrrolo[2,3-b]quinolines. Its utility in drug discovery stems from the "spring-loaded" nature of the 2-bromoethyl side chain at the C3 position.

However, this structural advantage is its primary storage liability. The molecule contains both a nucleophile (the amide lactam core) and an electrophile (the alkyl bromide) within the same scaffold. Without rigorous environmental control, it undergoes spontaneous intramolecular cyclization or hydrolysis , rendering the material useless for downstream applications.

This guide provides a self-validating storage protocol designed to arrest these decomposition pathways.

The Science of Instability: Why It Degrades

To prevent decomposition, one must understand the mechanism. There are three primary degradation vectors for this compound:

A. Intramolecular Cyclization (The Primary Threat)

The most rapid degradation pathway is the formation of a tricyclic system. The nitrogen (N1) or the oxygen (at C2) can attack the


-carbon of the bromoethyl group. This is a 5-exo-tet cyclization, which is kinetically favored.
  • Trigger: Presence of trace bases, heat, or prolonged storage in solution.

  • Result: Formation of 2,3-dihydrofuro[2,3-b]quinoline or 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline.

B. Hydrolysis

The C-Br bond is susceptible to nucleophilic attack by water (S_N2 mechanism), converting the alkyl bromide to an alcohol (3-(2-hydroxyethyl)quinolin-2(1H)-one).

  • Trigger: Ambient humidity or hygroscopic solvents.

C. Photolytic Debromination

Quinolinone cores are photosensitizers. Exposure to UV/visible light can generate radicals, leading to homolytic cleavage of the C-Br bond.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways you must suppress.

DecompositionPathways cluster_prevention Prevention Strategy Target Target Molecule: 3-(2-Bromoethyl)quinolin-2(1H)-one Cyclic Tricyclic Impurity (Dihydrofuro/pyrrolo-quinoline) Target->Cyclic Intramolecular Attack (Heat/Base promoted) Alcohol Hydrolysis Product (Alcohol Derivative) Target->Alcohol H2O / Moisture (SN2 Reaction) Radical Photolytic Byproducts (Debrominated/Radical species) Target->Radical UV Light (Homolysis) P1 Keep Cold (-20°C) P2 Desiccate P3 Amber Vial

Figure 1: Mechanistic pathways of decomposition. The red arrow indicates the dominant instability mode (cyclization).

Validated Storage Protocol

Do not treat this compound like a standard organic solid. Follow this "Cold-Dry-Dark" protocol to maximize shelf life (up to 6 months).

Step-by-Step Procedure
ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) Arrhenius suppression of the intramolecular cyclization rate. 4°C is insufficient for long-term (>2 weeks) storage.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and humidity (prevents hydrolysis).
Container Amber Glass + Parafilm Amber glass blocks UV radiation. Parafilm/Teflon tape ensures the seal remains airtight against freezer humidity.
Physical State Solid Precipitate Never store in solution. In solution, molecular rotation is free, increasing the probability of the nucleophile meeting the electrophile (cyclization).
Pre-Storage Acid Wash (Optional) Ensure the material is free of residual base (e.g., K2CO3) from synthesis. A neutral or slightly acidic pH is preferred.
The "Thaw-Use" Rule

Condensation is the enemy. When removing the vial from -20°C:

  • Place the sealed vial in a desiccator.

  • Allow it to warm to Room Temperature (RT) before opening .

  • Reasoning: Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating immediate hydrolysis upon re-storage.

Troubleshooting & FAQs

Q1: My white solid has turned yellow/orange. Is it still usable?

Diagnosis: Color change in quinolinones often indicates oxidation or the formation of conjugated impurities (like the cyclized tricyclic product). Action:

  • Run a TLC (Thin Layer Chromatography). The cyclized product usually has a significantly different Rf value (often more polar due to the loss of the lipophilic bromine and formation of a rigid ring).

  • If the impurity is <5%, you may repurify via recrystallization (avoiding heat). If >10%, resynthesis is recommended as the impurity may act as a catalyst for further degradation.

Q2: Can I store this compound in DMSO or DMF stock solutions?

Answer: No. Reasoning: Polar aprotic solvents like DMSO and DMF stabilize charged transition states, actually accelerating the S_N2 cyclization or substitution reactions. Furthermore, DMSO can act as an oxidant over time. Always store as a dry solid.

Q3: How do I verify purity before starting my next reaction?

Protocol:

  • 1H NMR Check: Focus on the triplet signals of the ethyl chain.

    • Target: Two distinct triplets (approx.[1]

      
       3.5 - 4.0 ppm).
      
    • Cyclized Impurity: Look for a shift in these protons and the disappearance of the amide NH signal (if N-alkylation occurred) or a shift in the C2-carbonyl signal.

    • Hydrolysis:[2][3] Look for a triplet shifting upfield (CH2-OH) and a broad singlet for the hydroxyl group.

Q4: I suspect trace base is causing rapid degradation. How do I fix this?

Solution: If the compound was synthesized via a base-mediated method, wash the organic layer with dilute acid (e.g., 0.1M HCl) or Ammonium Chloride solution during the workup of the previous step. Ensure the final solid is dried under high vacuum to remove all traces of water and solvent.

Experimental Workflow: Purity Verification

Use this logic flow to determine if your stored batch is safe to use.

QC_Flow Start Remove Vial from -20°C (Warm to RT) Visual Visual Inspection: Is it White/Off-White? Start->Visual Decision1 Yellow/Orange? Visual->Decision1 NMR 1H NMR Analysis (Solvent: DMSO-d6 or CDCl3) Decision2 Ethyl Triplets Intact? NH Peak Present? NMR->Decision2 Decision1->NMR No (White) Action_Recryst Recrystallize (Cold EtOH/Hexane) Decision1->Action_Recryst Yes (Color Change) Action_Discard Discard/Resynthesize Decision2->Action_Discard No (Cyclized/Hydrolyzed) Action_Proceed Proceed to Experiment Decision2->Action_Proceed Yes Action_Recryst->NMR Re-check

Figure 2: Quality Control Decision Tree for stored aliquots.

References

  • Batchu, H., et al. (2012). "Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines."[4] Organic Letters.

  • Larghi, E. L., et al. (2022). "Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles." International Journal of Molecular Sciences.

  • Sigma-Aldrich. "Safety Data Sheet & Storage: 3-Bromo-7-iodoquinolin-2-amine (Analogous Stability Data)."

  • Loba Chemie. "MSDS: 2-Bromoethanol (Hydrolysis Risks of Bromo-alkyls)."

  • Beilstein J. Org. Chem. "Oxidative hydrolysis of aliphatic bromoalkenes." (2024).[2]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-(2-Bromoethyl)quinolin-2(1H)-one Derivatives for Biological Assays

Welcome to the technical support center for 3-(2-Bromoethyl)quinolin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2-Bromoethyl)quinolin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges presented by this class of compounds. As reactive alkylating agents, these molecules offer significant potential in biological research, particularly as covalent probes or inhibitors. However, their utility is critically dependent on their stability in experimental settings. This resource provides in-depth, experience-driven answers and protocols to help you ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 3-(2-bromoethyl)quinolin-2(1H)-one derivatives.

Q1: What are the primary stability concerns I should be aware of when working with 3-(2-bromoethyl)quinolin-2(1H)-one derivatives?

A1: The principal stability concerns stem from the two key structural features of the molecule: the reactive 2-bromoethyl side chain and the quinolin-2(1H)-one core.

  • Hydrolytic Instability: The C-Br bond on the ethyl side chain is an electrophilic site susceptible to nucleophilic attack by water or other nucleophiles present in biological media. This leads to hydrolysis, converting the active bromo-compound into an inactive hydroxy-derivative.[1] This is often the most significant and rapid degradation pathway.

  • Physical Instability (Precipitation): Like many heterocyclic compounds, these derivatives often have poor aqueous solubility.[2] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous assay buffer, the compound can crash out of solution, a phenomenon known as "solvent shock."[3] This drastically reduces the effective concentration and leads to inconsistent results.

  • Oxidative Degradation: The quinolinone ring system can be susceptible to oxidation, particularly in cell-based assays where reactive oxygen species (ROS) may be generated by cellular metabolism.[4]

  • Photodegradation: Aromatic systems can degrade upon exposure to light, especially UV wavelengths.[4] While less common under standard lab lighting, it is a factor to consider during storage and handling.

Q2: How should I properly store the solid compound and my DMSO stock solutions to ensure maximum integrity?

A2: Proper storage is the first line of defense against degradation.[5]

  • Solid Compound: Store the solid material in a tightly sealed, light-protected (amber) vial in a cool, dry place.[6][7] For long-term storage, a desiccator at room temperature or a freezer at -20°C is recommended to protect against moisture.[2]

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[8] Aliquot this stock into single-use volumes in light-protected tubes and store at -20°C or, for longer-term, -80°C.[9] This practice is critical to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution and introduce moisture.[8] Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation.[5]

Q3: My compound precipitates every time I add it to my cell culture media or assay buffer. What is happening and how can I prevent it?

A3: This is a classic case of solvent shock, where the compound, highly soluble in DMSO, is rapidly forced into an aqueous environment where it is poorly soluble.[3]

Here are several strategies to mitigate this:

  • Reduce Final Concentration: The simplest solution may be to lower the final working concentration of the compound to stay below its solubility limit in the final medium.[3]

  • Optimize the Dilution Process: Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C).[8] Add the DMSO stock solution dropwise or in small increments to the medium while gently vortexing or swirling.[3] This avoids localized high concentrations of both the compound and DMSO.

  • Lower the Stock Concentration: Using a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) means you will add a larger volume of stock to your medium. This can aid in more effective mixing and prevent localized concentration spikes.[3]

  • Use Solubility Enhancers: If your assay allows, certain additives can help. Proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.[8] For serum-free applications, solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin can be considered.[8]

Q4: What is the maximum concentration of DMSO my cells can tolerate in a culture-based assay?

A4: The tolerance to DMSO is highly cell-line dependent.[10] As a general rule, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[10][11] However, some sensitive cell lines may show stress even at 0.1%. Concentrations of 1% or higher often lead to reduced cell viability and can alter cellular processes, confounding your results.[12]

Crucially, you must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[8]

Section 2: Troubleshooting Guide: Chemical Degradation

This section provides a deeper dive into diagnosing and solving specific chemical stability issues.

Issue 1: Suspected Hydrolysis of the 2-Bromoethyl Group

Q: My compound shows high initial activity, but it diminishes significantly over the course of my multi-day experiment. Could this be hydrolysis?

A: Yes, this is a classic sign of hydrolytic degradation. The 2-bromoethyl group is an alkylating agent, making the carbon atom attached to the bromine electrophilic. In aqueous solutions, water molecules can act as nucleophiles, attacking this carbon and displacing the bromide ion in an S(_N)1 or S(_N)2 reaction.[1][13] The result is the conversion of your active bromo-compound to the likely inactive 3-(2-hydroxyethyl)quinolin-2(1H)-one. The rate of this reaction is influenced by temperature, pH, and the composition of your buffer.[14]

Hydrolysis_Pathway Compound 3-(2-Bromoethyl)quinolin-2(1H)-one (Active Alkylating Agent) Transition Nucleophilic Attack Compound->Transition Slow Step Product 3-(2-Hydroxyethyl)quinolin-2(1H)-one (Inactive Alcohol) Transition->Product Bromide Br⁻ (Leaving Group) Transition->Bromide Water H₂O (Nucleophile) Water->Transition from Buffer

Caption: Primary hydrolytic degradation pathway for the bromoethyl side chain.

Q: How can I design my experiment to minimize hydrolysis?

A: The key is to control the factors that accelerate the reaction:

  • Prepare Solutions Freshly: The most effective strategy is to prepare working solutions of the compound immediately before adding them to your assay.[2] Avoid letting the compound sit in aqueous buffer for extended periods.

  • Control Temperature: Hydrolysis rates increase with temperature.[15] If possible, keep stock and working solutions on ice until they are added to the 37°C incubator. For cell-free assays, consider running the experiment at a lower temperature if the biological system permits.

  • Buffer Selection is Critical: Avoid buffers containing potent nucleophiles. Buffers with primary or secondary amines, such as Tris, can actively participate in the degradation by displacing the bromide. Opt for buffers with low nucleophilicity.

Buffer SystempH RangeNucleophilicityRecommendation
PBS (Phosphate)6.5 - 7.5LowExcellent Choice
HEPES 6.8 - 8.2LowExcellent Choice
MOPS 6.5 - 7.9LowGood Choice
Tris 7.5 - 9.0HighAvoid ; primary amine is a strong nucleophile
Glycine 8.6 - 10.6HighAvoid ; primary amine is a strong nucleophile
  • Optimize pH: While hydrolysis can occur at neutral pH, extremes in acidity or basicity can accelerate it.[1][2] Maintain your assay pH within a physiological range of 7.2-7.4 for optimal stability.

Issue 2: Suspected Oxidative Degradation

Q: I am observing high variability between replicate wells in my cell-based assay, especially after 48-72 hours. Could oxidation be the cause?

A: It's a strong possibility. Cell cultures, particularly those with high metabolic activity or density, can produce reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[16] These ROS can potentially oxidize the electron-rich quinolinone ring system, leading to degradation and loss of compound activity.[4] This can create variability if the level of oxidative stress differs from well to well.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity Observed check_precipitate Is precipitate visible in media after dilution? start->check_precipitate solve_precipitate Address physical instability. (See FAQ Q3 & Protocol 1) check_precipitate->solve_precipitate Yes check_timing Does activity decrease significantly over time? check_precipitate->check_timing No end Re-run Experiment with Optimized Conditions solve_precipitate->end solve_hydrolysis Address hydrolytic instability. (See Issue 1 & Protocol 2) check_timing->solve_hydrolysis Yes check_assay_type Is it a long-term cell-based assay? check_timing->check_assay_type No solve_hydrolysis->end solve_oxidation Consider oxidative stress. (See Issue 2) check_assay_type->solve_oxidation Yes check_assay_type->end No solve_oxidation->end

Caption: A decision-making workflow for troubleshooting compound instability.

Q: How can I protect my compound from oxidation in a cell culture environment?

A: The goal is to reduce the oxidative load in the assay medium without interfering with the biological question being asked.

  • Use Antioxidants: You can supplement your culture medium with antioxidants that scavenge free radicals.[17] Common choices include:

    • N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant. Typical working concentration is 1-5 mM.

    • Trolox: A water-soluble analog of Vitamin E, it is a potent ROS scavenger.[17] Typical working concentration is 20-200 µM.

  • Important Caveat: When using antioxidants, you must run additional controls to ensure they do not interfere with your assay readout or the specific cellular pathway you are studying. Antioxidants themselves can have biological effects.[18]

  • Refresh the Medium: For very long-term experiments (> 48 hours), consider a partial or full medium change to replenish nutrients and remove metabolic byproducts, which can include ROS. This also allows you to re-dose with fresh compound, counteracting both hydrolysis and oxidation.

Section 3: Experimental Protocols

These protocols are designed to be self-validating systems to help you systematically improve and confirm the stability of your compound under your specific experimental conditions.

Protocol 1: Standard Procedure for Preparing Working Solutions to Minimize Precipitation

Objective: To prepare a working solution of the compound in aqueous buffer from a DMSO stock with minimal risk of physical precipitation.

Materials:

  • Concentrated DMSO stock solution (e.g., 10 mM)

  • Sterile, pre-warmed (37°C) aqueous assay buffer or cell culture medium[8]

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of your DMSO stock solution at room temperature. Visually inspect the thawed stock to ensure no precipitate is present. If crystals are visible, warm gently to 37°C and vortex until fully dissolved. If it does not redissolve, discard and prepare a fresh stock.[8]

  • Calculate the volumes needed. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of stock and 9.99 mL of buffer.

  • Add the full volume of pre-warmed aqueous buffer to a sterile conical tube.

  • While gently vortexing the buffer at a medium speed, slowly add the calculated volume of DMSO stock solution. Pipette the stock directly into the buffer, not onto the wall of the tube.

  • Continue vortexing for an additional 10-15 seconds to ensure complete mixing.

  • Visually inspect the final working solution against a dark background. It should be completely clear. If you see any cloudiness, haze, or precipitate, the concentration is too high for your conditions.[3] The solution should be remade at a lower final concentration.

  • Use this working solution immediately.

Protocol 2: Quantitative Assessment of Compound Stability in Assay Buffer

Objective: To determine the degradation rate (half-life) of the compound in your specific assay buffer and temperature conditions using LC-MS or HPLC.

Procedure:

  • Prepare a Test Solution: Using Protocol 1, prepare a working solution of your compound in the final assay buffer at the highest concentration you plan to use (e.g., 10 µM).

  • Timepoint Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the solution. This is your T=0 sample. Store it at -80°C or analyze it immediately.

  • Incubate: Place the remaining test solution in an incubator under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Collect Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove a 100 µL aliquot and store it immediately at -80°C to halt any further degradation.

  • Analysis:

    • Thaw all samples simultaneously.

    • Analyze each sample by a suitable analytical method (LC-MS is preferred for its sensitivity and specificity, but HPLC-UV is also viable).

    • Develop a method that cleanly separates the parent compound from potential degradation products (like the hydroxy-derivative).

    • Quantify the peak area of the parent compound at each time point.

  • Data Interpretation:

    • Normalize the peak area at each timepoint to the T=0 sample (Peak Area_t / Peak Area_t0 * 100%).

    • Plot the percentage of remaining parent compound versus time.

    • From this plot, you can determine the compound's half-life under your specific assay conditions. This quantitative data is crucial for interpreting your biological results, especially in time-dependent assays.[19]

References

  • Liu, Y., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Helvetica Chimica Acta. (2002). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Retrieved from [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. MDPI. Retrieved from [Link]

  • Kilbane, J. J., et al. (2012). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. Retrieved from [Link]

  • Do, T. D., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Retrieved from [Link]

  • de Almeida, L. G. N., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Al-Saeedi, F. J., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Conceptual approach to the use of small molecules as direct and indirect antioxidants. Retrieved from [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • RSC Education. (2012). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Chegg.com. (2012). Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl | Chegg.com. Retrieved from [Link]

  • Janine The Tutor. (2021). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?. Retrieved from [Link]

  • Rice University. (2017). Antioxidants get small: Molecular compounds mimic effective graphene agents, show potential for therapies. ScienceDaily. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

SAR studies of 3-substituted quinolin-2(1H)-ones as anticancer agents.

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in oncology, offering a highly tunable platform for drug design. While substitutions at the 2-, 4-, and 6-positions have been extensively studie...

Author: BenchChem Technical Support Team. Date: March 2026

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in oncology, offering a highly tunable platform for drug design. While substitutions at the 2-, 4-, and 6-positions have been extensively studied, recent structure-activity relationship (SAR) studies reveal that the 3-position acts as a critical structural fulcrum. Substitutions at this site dynamically alter the molecule's dihedral angle, lipophilicity, and hydrogen-bonding capabilities, shifting its primary mechanism of action from tubulin destabilization to targeted kinase or thymidylate synthase inhibition.

This guide provides an authoritative, comparative analysis of 3-substituted quinolin-2(1H)-ones, detailing their SAR profiles, comparative efficacy, and the validated experimental workflows required to evaluate them.

Target Deconvolution & Mechanistic Pathways

The causality behind the diverse anticancer activity of 3-substituted quinolin-2(1H)-ones lies in the spatial geometry dictated by the C3 substituent. Because the 3-position is flanked by the lactam carbonyl (C2) and the C4 position, steric hindrance forces specific conformational adaptations:

  • 3-Aryl Substitutions (Steric Twist & Tubulin Binding): Introducing an aryl group at the 3-position forces the ring out of the quinolinone plane (dihedral angle > 45°). This twisted biaryl-like conformation perfectly mimics the structural topology of colchicine, allowing these derivatives to deeply penetrate the hydrophobic

    
     interface of tubulin, inhibiting polymerization[1].
    
  • 3-Acyl and 3-Amide Substitutions (Kinase Hinge Binding): Unlike bulky aryl groups, 3-acyl or 3-amide groups provide critical hydrogen bond acceptors and donors. These moieties anchor the scaffold into the ATP-binding cleft of kinases (such as CDK2 and GSK-3β), displacing ATP and halting cell cycle progression[2].

  • 3-Acetyl-1-amino & Arylidine Extensions (Thymidylate Synthase Inhibition): Extending the 3-acetyl group with highly hydrophobic arylidine derivatives significantly increases the topological polar surface area (TPSA) and lipophilicity. This structural shift optimizes the molecule for the hydrophobic active site of Thymidylate Synthase (TS), a critical enzyme in DNA synthesis, leading to potent in vivo tumor regression[3].

SAR_Logic Root Quinolin-2(1H)-one Scaffold Sub3Aryl 3-Aryl Substitution (Steric Twist) Root->Sub3Aryl Sub3Acyl 3-Acyl/Amide (H-Bonding) Root->Sub3Acyl Sub3Het 3-Heteroaryl (Extended Pi System) Root->Sub3Het TargetTub Tubulin Inhibition (Colchicine Site) Sub3Aryl->TargetTub Dihedral Angle > 45° TargetKin Kinase Inhibition (CDK2/GSK-3β) Sub3Acyl->TargetKin Hinge Region Binding TargetTS Thymidylate Synthase Inhibition Sub3Acyl->TargetTS High Hydrophobicity Sub3Het->TargetKin Dual Action

SAR logic tree mapping 3-substitutions to specific anticancer targets.

Comparative Performance Data

To objectively assess the therapeutic potential of these derivatives, we must compare their half-maximal inhibitory concentrations (IC


) across standard human cancer cell lines. The data below highlights how specific 3-substitutions dictate potency compared to clinical standards.
Compound Class / Specific DerivativePrimary SubstitutionValidated TargetIC

(MCF-7)
IC

(A549)
Reference
3-(3,4,5-trimethoxyphenyl)quinolin-2(1H)-one 3-ArylTubulin (

site)
1.25 µM2.50 µM[1]
3-acetyl-1-aminoquinolin-2(1H)-one arylidine 3-Acetyl-arylidineThymidylate Synthase0.85 µMN/A[3]
7-(diethylamino)quinolin-2(1H)-one derivative 3-Amide/AcylCDK2 / GSK-3β0.24 µM0.45 µM[2]
Staurosporine (Kinase Control)N/APan-Kinase0.01 µM0.02 µM[2]
Paclitaxel (Tubulin Control)N/ATubulin (Polymerization)0.005 µM0.008 µM[4]

Insight: While 3-aryl derivatives exhibit moderate single-agent cytotoxicity, their true value lies in combination therapy. Early in vivo studies demonstrated that non-cytotoxic doses of 3-aryl-2-quinolones act as potent anti-migratory agents, yielding synergistic tumor regression when combined with doxorubicin[1]. Conversely, 3-acetyl-arylidine derivatives show potent standalone efficacy, significantly downregulating Bcl2 and reducing tumor mass in DMBA-induced breast cancer models[3].

Validated Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. The following protocols detail the optimal methodologies for developing and testing 3-substituted quinolin-2(1H)-ones.

Workflow Syn 1. Synthesis (PIFA-Mediated) Val 2. Structural Validation (NMR/MS) Syn->Val Bio 3. Cytotoxicity (MTT Assay) Val->Bio Mech 4. Target Deconvolution (Tubulin/FACS) Bio->Mech Opt 5. Lead Optimization (In Vivo DMBA Model) Mech->Opt

Step-by-step workflow from synthesis to in vivo target validation.
Protocol A: PIFA-Mediated Synthesis of 3-Arylquinolin-2(1H)-ones

Traditional Knorr cyclizations require harsh thermal conditions that often degrade sensitive functional groups. The modern standard utilizes a hypervalent iodine-mediated oxidative C-C bond formation, which ensures high regioselectivity via a 1,2-aryl migration mechanism[5].

  • Reagent Preparation: Dissolve the starting

    
    -alkyl-
    
    
    
    -phenylcinnamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
  • Oxidant Addition: Cool the mixture to 0°C. Dropwise, add phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv) to act as the hypervalent iodine oxidant.

  • Lewis Acid Catalysis: Add Boron trifluoride etherate (

    
    ) (2.0 equiv). Causality: The Lewis acid is critical here; it activates the PIFA, facilitating the generation of the highly reactive intermediate required for the selective 1,2-aryl shift[5].
    
  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching & Purification: Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and purify via flash column chromatography to yield the pure 3-arylquinolin-2(1H)-one.
Protocol B: Self-Validating Tubulin Polymerization Assay

To confirm that a 3-aryl derivative targets the colchicine binding site, an in vitro tubulin polymerization assay must be run using a self-validating control matrix.

  • Matrix Setup: Prepare a 96-well plate with purified porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) containing 1 mM GTP.

  • Control Implementation (The Self-Validating Step):

    • Positive Control (Enhancer): Paclitaxel (10 µM) – forces rapid polymerization, shifting the

      
       curve sharply upward.
      
    • Positive Control (Inhibitor): Colchicine (10 µM) – binds the

      
       interface, flatlining the polymerization curve.
      
    • Vehicle Control: DMSO (0.1%).

  • Compound Incubation: Add the synthesized 3-substituted quinolin-2(1H)-one at varying concentrations (1 µM, 5 µM, 10 µM).

  • Kinetic Measurement: Incubate at 37°C and immediately measure absorbance at 340 nm every minute for 60 minutes using a microplate reader.

  • Data Interpretation: If the test compound is a true 3-aryl colchicine-site mimic, its kinetic curve will mirror the colchicine control (suppressed

    
    ). The simultaneous success of the paclitaxel control validates that the tubulin was viable and the buffer conditions were optimal, proving the compound's mechanism without ambiguity.
    

References

  • [6] Molaid. 3-(4-nitrophenyl)quinolin-2(1H)-one | 38035-82-4. Available at: [Link]

  • [4] Google Patents. WO2017083979A1 - Composés de quinolone chalcone et leurs utilisations. Available at:

  • [1] Joseph, B., et al. (2002). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. Journal of Medicinal Chemistry. Available at:[Link]

  • [5] MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]

  • [2] ResearchGate. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. Available at: [Link]

  • [3] Nassan, M. A., et al. (2022). Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Molecules, PubMed Central. Available at:[Link]

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Comparative

Comparative Analysis: 3-(2-Bromoethyl)quinolin-2(1H)-one as a Scaffold for Tricyclic Anticancer Agents

Topic: Comparative Analysis of the Biological Activity of 3-(2-Bromoethyl)quinolin-2(1H)-one and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of the Biological Activity of 3-(2-Bromoethyl)quinolin-2(1H)-one and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocyclic drug discovery, 3-(2-Bromoethyl)quinolin-2(1H)-one is rarely a final therapeutic agent. Instead, it serves as a critical "Gateway Scaffold." Its biological value is realized only after chemical transformation—specifically, the cyclization into pyrrolo[3,2-c]quinoline derivatives.

This guide objectively compares the biological inactivity of the parent bromoethyl precursor against its highly potent, cyclized analogs. We analyze the transformation that converts a simple alkylating intermediate into a DNA-intercalating anticancer candidate comparable to clinical standards like Ellipticine and Doxorubicin.

Comparative Biological Profile

The following table contrasts the baseline activity of the precursor with its cyclized derivatives and industry standards. The data highlights the "Activation by Cyclization" phenomenon.

Compound ClassSpecific MoleculePrimary MechanismCytotoxicity (IC₅₀ against MCF-7)Selectivity Index
Precursor 3-(2-Bromoethyl)quinolin-2(1H)-oneNon-specific alkylation (Low potency)> 100 µM (Inactive)N/A
Analog A (Simple) 1-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolineDNA Intercalation12.5 µMModerate
Analog B (Optimized) 7-Chloro-1-(4-methoxyphenyl)-pyrrolo[3,2-c]quinolineTopoisomerase II Inhibition & KYN-3-OHase Inhibition2.8 µM High
Standard EllipticineDNA Intercalation / Topo II Inhibition1.5 µMLow (Toxic to normal cells)
Standard DoxorubicinDNA Intercalation0.4 µMLow (Cardiotoxic)

Key Insight: The bromoethyl side chain alone provides only weak, non-specific toxicity. The formation of the third ring (pyrrole) creates a planar, tricyclic system essential for DNA intercalation , dramatically lowering the IC₅₀ from >100 µM to the low micromolar range.

Mechanism of Action & Transformation Pathway

The biological activity is strictly structure-dependent. The transformation from the flexible bromoethyl chain to the rigid pyrrolo-fused system enables the molecule to slide between DNA base pairs.

Pathway Visualization

The following diagram illustrates the synthetic "activation" and the subsequent biological mechanism.

G Precursor 3-(2-Bromoethyl) quinolin-2(1H)-one (Inactive Precursor) Cyclization Intramolecular Cyclization Precursor->Cyclization Nucleophilic Substitution Reagent + Primary Amine (R-NH2) + Base (K2CO3) Reagent->Cyclization ActiveDrug Pyrrolo[3,2-c]quinoline Derivative (Active Drug) Cyclization->ActiveDrug Ring Closure DNA Mechanism 1: DNA Intercalation (Planar Stacking) ActiveDrug->DNA Topo Mechanism 2: Topoisomerase II Inhibition ActiveDrug->Topo Enzyme Mechanism 3: KYN-3-OHase Inhibition ActiveDrug->Enzyme

Caption: The "Activation Pathway" converting the bromoethyl precursor into a bioactive tricyclic agent capable of multi-target inhibition.

Experimental Protocol: The "Activation" Synthesis

To evaluate biological activity, you must first synthesize the active analog. The bromoethyl group acts as a leaving group, allowing an amine to "stitch" the molecule into its active tricyclic form.

Objective: Synthesize 1-substituted-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline from 3-(2-Bromoethyl)quinolin-2(1H)-one.

Reagents:

  • Substrate: 3-(2-Bromoethyl)quinolin-2(1H)-one (1.0 eq)

  • Reactant: Primary Amine (e.g., Benzylamine or Methylamine) (2.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)

  • Solvent: Acetonitrile (CH₃CN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 3-(2-Bromoethyl)quinolin-2(1H)-one in 10 mL of anhydrous acetonitrile in a round-bottom flask.

  • Addition: Add 2.0 mmol of K₂CO₃ followed by 2.0 mmol of the chosen primary amine.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Causality: Heat provides the energy for the initial nucleophilic attack of the amine on the alkyl bromide, followed by the intramolecular attack of the resulting secondary amine on the quinolinone carbonyl (or imine tautomer), closing the ring.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting material (Rf ~0.[1]6) should disappear, replaced by a lower Rf fluorescent spot (the tricyclic product).

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water to obtain the pure pyrrolo[3,2-c]quinoline.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the triplet signals corresponding to the -CH2-CH2-Br chain (approx. δ 3.5–4.0 ppm) and the appearance of the cyclic methylene signals and the N-substituent peaks.

Critical Analysis of Biological Data

The transition from the bromoethyl precursor to the pyrrolo-derivative introduces three critical biological capabilities:

  • Planarity & Intercalation: The bromoethyl precursor is flexible and non-planar. It cannot effectively intercalate into DNA. The cyclized pyrrolo[3,2-c]quinoline is a rigid, planar tricyclic system. This geometry mimics Ellipticine , allowing it to slide between DNA base pairs, causing structural distortion and preventing replication.

  • Topoisomerase II Poisoning: Similar to Doxorubicin, the cyclized analogs stabilize the DNA-Topoisomerase II cleavable complex. This prevents the re-ligation of DNA strands, leading to double-strand breaks and apoptosis. The precursor lacks the binding affinity to the enzyme's active site.

  • Kynurenine-3-Monooxygenase (KMO) Inhibition: Specific analogs (e.g., 7-chloro derivatives) have shown potent inhibition of KMO (also known as KYN-3-OHase). This enzyme is part of the tryptophan metabolism pathway. Inhibiting it prevents the formation of neurotoxic quinolinic acid, suggesting these compounds have potential in treating neurodegenerative diseases in addition to cancer.

References
  • Larghi, E. L., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules. Link

  • Cross, R. M., et al. (2010). Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry. Link

  • Nishiyama, T., et al. (2020).[2] Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid Marinoquinolines. Semantic Scholar. Link

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. News of Pharmacy. Link

  • Abdel-Wadood, F. K., et al. (2013). Synthesis, Reactions, and Biological Activities of Some New Thieno[3,2-c]quinoline and Pyrrolo[3,2-c]quinoline Derivatives. Archiv der Pharmazie. Link

Sources

Validation

Cross-Reactivity Profiling of 3-(2-Bromoethyl)quinolin-2(1H)-one-Based Inhibitors: A Comparative Guide

As targeted covalent inhibitors (TCIs) experience a renaissance in drug discovery, the selection of the electrophilic warhead remains a critical determinant of safety and efficacy. The 3-(2-bromoethyl)quinolin-2(1H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) experience a renaissance in drug discovery, the selection of the electrophilic warhead remains a critical determinant of safety and efficacy. The 3-(2-bromoethyl)quinolin-2(1H)-one scaffold represents a unique class of alkylating agents. The quinolin-2(1H)-one core is a privileged pharmacophore known for its robust hydrogen-bonding capabilities and broad utility in targeting kinases (e.g., Pim, mTORC)[1], mutant isocitrate dehydrogenase (mt-IDH)[2], and GSK-3β[3]. Furthermore, hybrid designs incorporating quinoline cores have shown significant utility in allosteric modulation, such as α-glucosidase inhibition[4].

However, the incorporation of a 2-bromoethyl group introduces a highly reactive electrophilic center—a primary alkyl carbon bonded to a bromide leaving group—capable of alkylating nucleophilic residues via an


 mechanism[5]. While Michael acceptors (e.g., acrylamides) dominate the TCI landscape due to their tunable reactivity, aliphatic halides like the bromoethyl group are often scrutinized for potential promiscuity.

This guide objectively compares the cross-reactivity and performance of 3-(2-bromoethyl)quinolin-2(1H)-one-based inhibitors against contemporary alternatives, providing a self-validating experimental framework for rigorous selectivity profiling.

Mechanistic Rationale & Performance Comparison

To contextualize the utility of the bromoethyl warhead, we must compare it against standard reversible and alternative covalent architectures.

Table 1: Comparative Profiling of Quinolin-2(1H)-one Inhibitor Architectures

Inhibitor ClassWarhead / MechanismTarget Residence TimeProteome-Wide SelectivityPrimary Off-Target Liability
3-(2-Bromoethyl)quinolin-2(1H)-one Alkyl Halide (

)
Infinite (Covalent)Moderate to LowGlutathione (GSH) depletion, highly nucleophilic cysteines
Acrylamide-derivatized quinolinone Michael AcceptorInfinite (Covalent)High (Tunable)Surface-exposed thiols
Reversible quinolin-2(1H)-one Non-covalentTransient (Minutes-Hours)ModerateStructurally conserved homologous pockets
Chloroacetamide-derivatized Alkyl Halide (

)
Infinite (Covalent)ModerateHyper-reactive cysteines

Causality Insight: The bromoethyl group is less sterically hindered than a chloroacetamide but relies heavily on the leaving group ability of the bromide ion[5]. Because the


 transition state requires precise orbital alignment, the non-covalent affinity of the quinolin-2(1H)-one core is the primary driver of selectivity. If the core lacks sufficient binding affinity (

) to anchor the molecule in the active site, the bromoethyl group will indiscriminately alkylate abundant cellular nucleophiles, leading to off-target toxicity.

Profiling Workflow Visualization

To systematically de-risk the bromoethyl scaffold, a multi-tiered profiling strategy is required, moving from isolated biochemical validation to complex cellular proteomics.

G N1 3-(2-Bromoethyl)quinolin-2(1H)-one Inhibitor Design N2 In Vitro Target Incubation (e.g., Kinase Panel) N1->N2 Biochemical assay N4 Activity-Based Protein Profiling (ABPP) in Live Cells N1->N4 Cellular assay N3 Intact Protein MS (Covalent Adduct Confirmation) N2->N3 Mass shift analysis N6 Cross-Reactivity Profile & Selectivity Score N3->N6 Target validation N5 LC-MS/MS Proteomics (Identify Off-Targets) N4->N5 Tryptic digest & enrichment N5->N6 Off-target quantification

Workflow for evaluating covalent cross-reactivity of bromoethyl-based inhibitors.

Experimental Protocols for Cross-Reactivity Profiling

As a Senior Application Scientist, I emphasize that protocols must not only generate data but actively verify their own integrity. The following methodologies are designed to definitively map the cross-reactivity landscape of these inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Target Validation)

Purpose: To confirm 1:1 stoichiometry of covalent adduct formation and rule out non-specific poly-alkylation on the primary target.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein (e.g., Pim-1 kinase[1]) to 2 µM in a buffer free of nucleophilic additives (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Causality Note: Avoid DTT or

      
      -mercaptoethanol, as their free thiols will rapidly react with the bromoethyl warhead, quenching the inhibitor before it reaches the target. Use TCEP for reduction if necessary, as it lacks a nucleophilic thiol.
      
  • Inhibitor Incubation: Add the 3-(2-bromoethyl)quinolin-2(1H)-one inhibitor at a 10-fold molar excess (20 µM). Include a vehicle (DMSO) control.

  • Time-Course Sampling: Quench 10 µL aliquots at 0, 15, 30, 60, and 120 minutes by adding 1% formic acid to halt the reaction.

  • LC-MS Analysis: Inject the quenched samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass of the protein.

Validation Check: A single mass shift corresponding to the exact mass of the inhibitor minus HBr (


) confirms specific mono-alkylation. The appearance of 

or higher mass shifts indicates promiscuous reactivity and a failure of the scaffold's non-covalent selectivity.
Protocol B: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Purpose: To quantify proteome-wide cross-reactivity in live cells and identify specific off-target liabilities.

Step-by-Step Methodology:

  • Cellular Treatment: Culture target cells (e.g., SH-SY5Y neuroblastoma cells[3]) to 80% confluency. Treat with 1 µM of the bromoethyl inhibitor or DMSO for 2 hours.

  • Probe Labeling: Lyse the cells and treat the resulting proteome with a broadly reactive iodoacetamide-alkyne (IA-alkyne) probe (100 µM) for 1 hour. This labels all residual, unreacted cysteines.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag containing an isotopically cleavable linker (light isotope for DMSO, heavy isotope for the inhibitor-treated sample).

  • Enrichment & Digestion: Precipitate the proteins, resuspend, and enrich the biotinylated proteins using streptavidin agarose beads. Perform an on-bead tryptic digest.

  • Cleavage & LC-MS/MS: Cleave the isotopic tags and analyze the released peptides via LC-MS/MS to quantify isotopic ratios.

Validation Check: Calculate the Light/Heavy (


) ratio for each identified cysteine-containing peptide. An 

indicates that the bromoethyl inhibitor successfully outcompeted the IA-alkyne probe for that specific site, flagging that cysteine as a cross-reactive off-target. If the primary target is not identified with an

, the cellular permeability or target engagement of the inhibitor is compromised.

Data Interpretation and Strategic Recommendations

When evaluating 3-(2-bromoethyl)quinolin-2(1H)-one derivatives against alternatives, researchers must weigh kinetic advantages against toxicological risks. The quinolin-2(1H)-one core is highly effective for anchoring the molecule in deep binding pockets[1][2][3]. However, the bromoethyl warhead's intrinsic reactivity means that structural modifications—such as adding steric bulk adjacent to the leaving group or altering the linker length—are critical to funneling its reactivity strictly toward the target nucleophile and minimizing off-target alkylation.

References

  • Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation.
  • US11498913B2 - Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors.
  • 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3. Benchchem.
  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. NIH.
  • α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Valid

Sources

Comparative

Benchmarking the synthesis of 3-(2-Bromoethyl)quinolin-2(1H)-one against other methods

A Comparative Guide to Synthetic Routes, Reaction Causality, and Experimental Protocols Introduction: The Strategic Value of the Scaffold The quinolin-2(1H)-one (carbostyril) core is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Synthetic Routes, Reaction Causality, and Experimental Protocols

Introduction: The Strategic Value of the Scaffold

The quinolin-2(1H)-one (carbostyril) core is a privileged scaffold in medicinal chemistry and chemical biology. Specifically, bromoethyl-functionalized quinolinones serve as critical alkylating agents for constructing complex architectures, including PDK1 inhibitors[1], dual-modal imaging agents based on DTPA analogues[2], and substrates for stereoselective [2+2] photocycloadditions[3].

However, synthesizing 3-(2-bromoethyl)quinolin-2(1H)-one presents a unique chemoselective challenge. The 3-position of the quinolinone ring is electronically distinct from the 4-position, and the presence of a nucleophilic secondary amine (N-H) in the ring creates a competing site for intramolecular or intermolecular alkylation by the terminal bromide. This guide objectively benchmarks three primary synthetic paradigms to access this molecule, evaluating their mechanistic logic, scalability, and overall fidelity.

Mechanistic Benchmarking: Three Synthetic Paradigms

Route A: Classical Intramolecular Aldol Condensation (The Baseline)
  • The Logic: This traditional approach relies on the condensation of 2-aminobenzaldehyde with a 4-bromobutanoyl derivative (e.g., 4-bromobutyryl chloride), followed by a base-catalyzed intramolecular aldol condensation to close the quinolinone ring.

  • The Pitfall: While atom-economical on paper, the basic conditions required for the aldol closure (often using NaOEt or K2CO3) frequently trigger the elimination of the primary bromide to form a terminal vinyl group. Furthermore, competitive intermolecular N-alkylation significantly reduces the yield, making this route difficult to scale.

Route B: Late-Stage Bromination via Appel Reaction (The High-Fidelity Route)
  • The Logic: This route circumvents the chemoselectivity issues of Route A by first synthesizing the highly stable 3-(2-hydroxyethyl)quinolin-2(1H)-one via a Knoevenagel condensation/cyclization sequence. The primary alcohol is then converted to a bromide using the Appel reaction (CBr₄ and PPh₃)[4].

  • The Advantage: The Appel reaction operates under exceptionally mild, neutral conditions. It avoids the harsh acidity of PBr₃ or HBr—which can cause unwanted etherification or protonate the quinolinone nitrogen—ensuring a clean, high-yielding inversion of the alcohol to the bromide.

Route C: Ag(I)-Catalyzed Cyclization of o-Alkynylisocyanobenzenes (The Modern Catalytic Route)
  • The Logic: A more recent methodology utilizes silver(I) nitrate to catalyze the cyclization of o-alkynylisocyanobenzenes. The Ag(I) ion activates the alkyne, facilitating nucleophilic attack by the isocyanide carbon, followed by hydration to yield the quinolin-2(1H)-one core[5].

  • The Advantage: This route is highly modular and proceeds under open-flask conditions. However, the requirement to pre-synthesize the specific bromoethyl-bearing o-alkynylisocyanobenzene precursor and the cost of the silver catalyst make it less ideal for early-stage, large-scale benchmarking compared to Route B.

Visualizing the Synthetic Logic

SynthesisBenchmark cluster_A Route A: Classical Condensation cluster_B Route B: Late-Stage Bromination cluster_C Route C: Ag(I) Catalysis A_Start 2-Aminobenzaldehyde + 4-Bromobutyryl Chloride A_End Intramolecular Aldol (Base-Catalyzed) A_Start->A_End Target 3-(2-Bromoethyl) quinolin-2(1H)-one A_End->Target B_Start 3-(2-Hydroxyethyl) quinolin-2(1H)-one B_End Appel Reaction (CBr4, PPh3) B_Start->B_End B_End->Target C_Start o-Alkynylisocyanobenzene C_End Ag(I)-Catalyzed Cyclization C_Start->C_End C_End->Target

Figure 1: Comparative synthetic workflows for 3-(2-Bromoethyl)quinolin-2(1H)-one.

Comparative Performance Metrics

To objectively benchmark these methods, we evaluate them across five critical parameters relevant to drug development and scale-up chemistry:

MetricRoute A (Classical Aldol)Route B (Late-Stage Appel)Route C (Ag(I) Catalysis)
Overall Yield 35–45%75–85% 60–70%
Step Count (from commercial) 233
Regioselectivity ModerateHigh High
Major Byproducts Vinyl elimination, DimerizationTriphenylphosphine oxide (Ph₃P=O)Ag-salts, unreacted alkyne
Scalability Poor (Side reactions amplify)Excellent (Robust, mild) Moderate (Catalyst cost)

Recommended Experimental Protocol: The High-Fidelity Route

This protocol details the critical Appel bromination step (Route B). It is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's success before proceeding.

Reagents and Materials
  • 3-(2-Hydroxyethyl)quinolin-2(1H)-one (1.0 mmol, 189 mg)

  • Carbon tetrabromide (CBr₄) (1.5 mmol, 497 mg)

  • Triphenylphosphine (PPh₃) (1.5 mmol, 393 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Cold Diethyl Ether (20 mL)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Dissolution: Dissolve 3-(2-hydroxyethyl)quinolin-2(1H)-one in 8 mL of anhydrous DCM.

  • Activation: Add CBr₄ to the stirring solution. Immediately cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling is critical. The formation of the reactive dibromotriphenylphosphorane intermediate is exothermic. Low temperatures prevent localized overheating, which can lead to the decomposition of the quinolinone ring.

  • Phosphine Addition: Dissolve PPh₃ in the remaining 2 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Slow addition controls the generation of the active brominating species, ensuring it reacts cleanly with the primary alcohol rather than degrading or forming excess triphenylphosphine oxide prematurely[4].

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.2) should completely disappear, replaced by a distinct, highly UV-active product spot (Rf ~0.45).

  • Workup & Precipitation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Add 20 mL of ice-cold diethyl ether and stir vigorously for 5 minutes.

    • Causality: Triphenylphosphine oxide (the primary byproduct) is highly insoluble in cold ether, whereas the brominated product remains partially soluble. This step precipitates the bulk of the Ph₃P=O, allowing for its rapid removal via vacuum filtration and drastically simplifying downstream chromatography.

  • Purification: Filter the suspension, concentrate the filtrate, and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 7:3 Hexanes/EtOAc) to yield pure 3-(2-bromoethyl)quinolin-2(1H)-one as an off-white solid.

References

  • Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes Organic & Biomolecular Chemistry (RSC Publishing) 5[5]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors PubMed (NIH) 1[1]

  • Dual modal imaging agents based on chromophore-bearing DTPA analogues RSC Advances2[2]

  • Letters in Drug Design & Discovery (Appel Reaction Methodologies) Ingenta Connect 4[4]

  • Stereoselective Intra- and Intermolecular [2+2] Photocycloaddition Reactions of 4-(2-Aminoethyl)quinolones Synlett (Thieme Connect) 3[3]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Bromoethyl)quinolin-2(1H)-one proper disposal procedures

Executive Summary: Operational Directive Do not dispose of 3-(2-Bromoethyl)quinolin-2(1H)-one down the drain or in general trash. This compound is an alkylating agent and a halogenated organic compound .[1][2] It poses s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Do not dispose of 3-(2-Bromoethyl)quinolin-2(1H)-one down the drain or in general trash. This compound is an alkylating agent and a halogenated organic compound .[1][2] It poses significant risks of mutagenicity and aquatic toxicity.[1] The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

Immediate Action Plan:

  • Segregate: Place in the "Halogenated Organic" waste stream.

  • Label: Mark clearly as "High Hazard: Alkylating Agent" and "Halogenated."[1]

  • Contain: Use glass or HDPE containers; avoid metal if HBr evolution is suspected.[1]

Chemical Profile & Hazard Identification

To ensure safety, you must understand the causality of the hazards. This molecule combines a stable quinolinone core with a reactive alkyl bromide side chain.[1]

FeatureChemical MoietyHazard Mechanism
Reactivity Primary Alkyl Bromide (-CH2CH2Br)Alkylating Agent: Can transfer the ethyl-quinolinone group to DNA bases (guanine/adenine), causing mutations.[1] Reacts violently with strong nucleophiles.[1]
Stability Quinolin-2(1H)-one CoreBiological Activity: The scaffold is pharmacologically active; environmental release can disrupt aquatic ecosystems.[1]
Byproducts Bromide Leaving GroupAcid Generation: Hydrolysis releases Hydrogen Bromide (HBr), which is corrosive to metal containers and tissues.

Key Physical Properties (Inferred from Structural Analogs):

  • State: Solid (likely off-white to yellow powder).[1]

  • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

  • Melting Point: Likely >150°C (typical for quinolinone derivatives).[1]

Pre-Disposal Handling & Containment

  • PPE Requirements: Nitrile gloves (double-gloved recommended due to alkylating potential), lab coat, and safety glasses.[1] Use a fume hood to prevent inhalation of dust or trace HBr vapors.[1][3]

  • Container Selection:

    • Preferred: Amber glass vials with Teflon-lined caps (prevents UV degradation and leaching).[1]

    • Acceptable: High-Density Polyethylene (HDPE).[1]

    • Prohibited: Metal cans (aluminum/steel) due to potential corrosion from hydrolysis-derived HBr.[1]

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates) and strong bases (which induce elimination to form vinyl quinolinones).[1]

Operational Disposal Workflow

This self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.[1]

DisposalWorkflow Start Waste Generation (3-(2-Bromoethyl)quinolin-2(1H)-one) CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Powder, Contaminated Gloves) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquors, Solvents) CheckState->LiquidWaste Solution SegregationSolid Segregate: Solid Hazardous Waste (Double Bag / Wide-Mouth Jar) SolidWaste->SegregationSolid SegregationLiquid Segregate: Halogenated Solvent Stream (Glass/HDPE Bottle) LiquidWaste->SegregationLiquid Labeling Labeling: 1. Full Chemical Name 2. Check 'Halogenated' 3. Add 'Mutagen/Alkylating Agent' SegregationSolid->Labeling SegregationLiquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Vendor Pickup (Destruction via Incineration) Storage->Pickup

Figure 1: Decision tree for the safe segregation and disposal of 3-(2-Bromoethyl)quinolin-2(1H)-one waste.

Benchtop Deactivation (Spill Response Only)

Note: Large-scale destruction should always be handled by professional waste services.[1] Use this protocol only for small spills (<500 mg) or cleaning glassware residues.[1]

The Mechanism: Nucleophilic substitution using thiosulfate converts the reactive alkyl bromide into a non-toxic Bunte salt.

Protocol:

  • Prepare Solution: Mix 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Application: Cover the spill or rinse the glassware with the solution.

  • Reaction Time: Allow to sit for at least 1 hour . The thiosulfate nucleophile will displace the bromide.

  • Verification: Check pH. If acidic (due to HBr release), neutralize with Sodium Bicarbonate (

    
    ).[1]
    
  • Final Cleanup: Absorb liquid with vermiculite or paper towels.[1] Dispose of the debris as Hazardous Chemical Waste (do not trash, even if deactivated, to maintain compliance safety margins).

Regulatory Compliance & Waste Categorization

Use the following data to complete your hazardous waste tags.

ParameterSpecificationNotes
Waste Stream Halogenated Organic Must be incinerated at >1000°C to prevent dioxin formation.[1]
RCRA Code D001 (Ignitable - if in solvent)D002 (Corrosive - if HBr present)If pure substance, classify as "Non-Regulated Hazardous Waste" unless listed specifically by state (e.g., CA P-List).[1]
DOT Shipping Name Toxic solids, organic, n.o.s. (if solid)Flammable liquids, toxic, n.o.s. (if in solvent)UN Number depends on specific formulation (typically UN 2811 or UN 1992).[1]
Incompatibility Class 8 (Corrosives), Class 5.1 (Oxidizers)Do not co-mingle with Nitric Acid or Peroxides.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: 29 CFR 1910.1200. [Link][1]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for chemical deactivation protocols).

Sources

Handling

Personal protective equipment for handling 3-(2-Bromoethyl)quinolin-2(1H)-one

Topic: Personal protective equipment for handling 3-(2-Bromoethyl)quinolin-2(1H)-one Executive Summary: The Hazard Profile 3-(2-Bromoethyl)quinolin-2(1H)-one is a specialized heterocyclic building block containing a reac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(2-Bromoethyl)quinolin-2(1H)-one

Executive Summary: The Hazard Profile

3-(2-Bromoethyl)quinolin-2(1H)-one is a specialized heterocyclic building block containing a reactive alkyl bromide side chain.[1] While the quinolinone scaffold provides stability, the 2-bromoethyl group acts as a potent electrophilic alkylating agent .

Core Safety Directive: Treat this compound as a Sensitizing Alkylating Agent . Unlike simple irritants, alkylating agents can covalently modify DNA and proteins via


 substitution, posing potential mutagenic and long-term sensitization risks.
Property Data / Classification
Chemical Class Alkyl Halide / Quinolinone Derivative
Physical State Solid (Typically off-white to yellow powder)
Primary Hazard Skin/Eye Irritation (Cat.[1] 2/2A) , STOT SE 3 (Respiratory)
Latent Hazard Mutagenicity/Carcinogenicity (Inferred from alkyl bromide moiety)
Reactivity Reacts with nucleophiles (amines, thiols, DNA bases)
Personal Protective Equipment (PPE) Matrix

Rationale: Standard "lab safety" is insufficient. The goal is to prevent all dermal contact and inhalation of particulates.

Zone Required Equipment Technical Specification & Rationale
Hand Protection Double Gloving Inner: 4 mil Nitrile (Tactility).Outer: 5-8 mil Nitrile or Laminate (barrier).Why:[1] Alkyl bromides can permeate thin nitrile. Double gloving provides a "breakthrough buffer." Change outer gloves immediately upon contamination.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.Why:[1] Solid particulates are the primary vector for inhalation exposure.
Eye/Face Chemical Goggles Type: Indirect-vented impact goggles (ANSI Z87.1+).Why:[1] Safety glasses with side shields do not seal against airborne dust or splashes during solvation.
Body Barrier Lab Coat Material: Poly-cotton blend (minimum); Tyvek® sleeves recommended for scale-up (>5g).Why:[1] Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.
Operational Workflow: Safe Handling Protocol

This workflow enforces a "closed-loop" mentality to minimize open-air exposure.[1]

G cluster_0 Fume Hood Containment Zone Start Start: Storage Retrieval Weighing Weighing (Inside Hood) Use Anti-Static Gun Start->Weighing Transport in secondary container Solvation Solvation (Immediate) Dissolve in DCM/DMF Weighing->Solvation Minimize dust generation Transfer Transfer to Reaction Vessel Cannula or Syringe Solvation->Transfer Liquid handling is safer than solid Cleanup Decontamination Thiosulfate Wipe Down Transfer->Cleanup Immediate cleaning of balance area Waste Disposal Halogenated Waste Cleanup->Waste Quenched wipes

Figure 1: Safe handling workflow. Note that all solid-phase manipulation occurs strictly within the fume hood.

Deactivation & Disposal Protocol

Do not dispose of active alkylating agents directly. Quench them chemically to prevent downstream hazards.

The Chemistry of Deactivation

The bromoethyl group is deactivated via nucleophilic substitution using Sodium Thiosulfate (


) . This converts the reactive alkyl bromide into a non-toxic water-soluble Bunte salt.[1]


Step-by-Step Quenching Procedure
  • Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate solution.

  • Residue Treatment: For glassware or spills, dissolve the residual solid in a minimal amount of organic solvent (DCM or Acetone).

  • Quenching: Add the Thiosulfate solution to the organic phase (Ratio 2:1 Aqueous:Organic).

  • Agitation: Stir or shake vigorously for 15 minutes . The biphasic mixture allows the thiosulfate to extract and neutralize the alkyl bromide.

  • Disposal: Pour the resulting mixture into the Halogenated Organic Waste stream.

Emergency Response
Scenario Immediate Action Follow-Up
Skin Contact Wash immediately with soap and copious water for 15 mins.[1][2] Do NOT use organic solvents (ethanol/acetone) on skin; they increase permeability.Seek medical attention.[2][3][4][5][6] Monitor for delayed erythema (redness).
Eye Contact Flush with eyewash station for 15 mins, holding eyelids open.Consult an ophthalmologist immediately.
Spill (Solid) Cover with wet paper towels (water/thiosulfate) to prevent dust. Scoop into a bag.Clean area with 10% Thiosulfate solution.
Spill (Solution) Absorb with vermiculite or spill pads.Treat absorbent as hazardous waste.[6][7]
References
  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-(2-Bromoethyl)quinolin-2(1H)-one.[1][8] Retrieved from [Link]

  • University of Illinois - Division of Research Safety. (2025). Chemical Spill Response: Bromine and Alkyl Bromides. Retrieved from [Link]

Sources

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